Tert-butyl pivalate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2,3)7(10)11-9(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHFNALHLRWIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333947 | |
| Record name | tert-butyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16474-43-4 | |
| Record name | tert-butyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl pivalate, also known as tert-butyl 2,2-dimethylpropanoate, is a sterically hindered ester of significant interest in organic synthesis and pharmaceutical development. Its bulky tert-butyl groups on both the acyl and alkoxy sides of the ester linkage confer unique properties, including remarkable stability towards hydrolysis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental considerations for its synthesis and analysis.
Physical Properties
This compound is a clear, colorless liquid at room temperature, though it may darken during storage[1]. A definitive melting point is not commonly reported in the literature, with some sources indicating it as not applicable[2]. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈O₂ | [3] |
| Molecular Weight | 158.24 g/mol | [3] |
| Boiling Point | 134-135 °C | [2][4] |
| Density | 0.813 g/cm³ | [2] |
| Flash Point | >62 °C (144 °F) | [4] |
| Refractive Index | 1.391-1.393 | [4] |
| Appearance | Clear colorless liquid | [1] |
| Solubility | Insoluble in water. | [5] |
Chemical Properties
Stability and Reactivity
This compound is stable under recommended storage conditions[6]. It should be stored away from oxidizing agents[6]. Due to the significant steric hindrance provided by the two tert-butyl groups, the ester is unusually resistant to hydrolysis, particularly under basic conditions[7]. This high stability is a key characteristic that makes it a useful protecting group in multi-step organic syntheses.
Hydrolysis
The hydrolysis of sterically hindered esters like this compound is challenging. Standard basic hydrolysis conditions (e.g., aqueous sodium hydroxide) are often ineffective due to the difficulty of the hydroxide ion in accessing the electrophilic carbonyl carbon[7].
Acid-catalyzed hydrolysis is a more viable method for cleaving tert-butyl esters. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. For tert-butyl esters, an alternative AAL1 mechanism involving the formation of a stable tert-butyl carbocation is also possible under strongly acidic conditions.
More advanced methods for the hydrolysis of hindered esters have been developed, including the use of non-aqueous solvent systems and phase-transfer catalysts to enhance the reactivity of the nucleophile. For instance, a non-aqueous medium using sodium hydroxide in a mixture of methanol and dichloromethane has been shown to be effective for the saponification of sterically hindered esters at room temperature[8]. Another approach involves the use of potassium tert-butoxide and water in DMSO[9].
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of pivalic acid with tert-butanol. Due to the steric hindrance of both reactants, direct Fischer esterification under acidic conditions can be slow. A more efficient method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Representative Experimental Protocol for DCC/DMAP-Mediated Esterification:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add pivalic acid (1.0 equivalent), tert-butanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analysis of this compound
Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for the analysis of this compound.
Representative Gas Chromatography (GC) Protocol:
-
Instrument: Agilent 7890A GC system or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Expected Retention Time: The retention time will depend on the specific column and conditions but will be characteristic of the compound.
Representative Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR (400 MHz, CDCl₃):
-
The spectrum is expected to show two singlets.
-
A singlet at approximately δ 1.2 ppm corresponding to the nine protons of the pivaloyl tert-butyl group (-C(CH₃)₃).
-
A singlet at approximately δ 1.4 ppm corresponding to the nine protons of the ester tert-butyl group (-OC(CH₃)₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The spectrum will show characteristic signals for the quaternary carbons and the methyl carbons.
-
A signal for the carbonyl carbon will be observed in the downfield region (around δ 177 ppm).
-
Signals for the quaternary carbons of the tert-butyl groups will appear around δ 80 ppm and δ 39 ppm.
-
Signals for the methyl carbons will be observed in the upfield region (around δ 27 ppm).
-
Mandatory Visualization
The synthesis of this compound from pivalic acid and tert-butanol using DCC and DMAP can be represented by the following logical relationship diagram.
Caption: Synthesis of this compound via DCC coupling.
Conclusion
This compound is a sterically hindered ester with notable stability, making it a valuable compound in various applications within organic chemistry and drug development. Its physical and chemical properties are dictated by the bulky tert-butyl groups, which influence its reactivity, particularly its resistance to hydrolysis. The synthesis and analysis of this compound can be achieved through established organic chemistry techniques, with careful consideration of the steric hindrance of the molecule. This guide provides a foundational understanding of this important chemical entity for researchers and professionals in the field.
References
- 1. 16474-43-4 | CAS DataBase [m.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C9H18O2 | CID 519272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. T-BUTYL PIVALATE [chembk.com]
- 5. tert-BUTYL PEROXYPIVALATE | C9H18O3 | CID 61238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
Tert-butyl pivalate CAS number and molecular formula
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl pivalate, a sterically hindered ester of significant interest in organic synthesis and pharmaceutical development. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a protective group. Detailed experimental protocols and visual workflows are provided to support researchers in its practical application.
Chemical Identity and Properties
This compound, also known as tert-butyl 2,2-dimethylpropanoate, is a carboxylic acid ester characterized by the presence of two bulky tert-butyl groups attached to the carbonyl and oxygen atoms of the ester functional group.
CAS Number: 16474-43-4[1]
Molecular Formula: C₉H₁₈O₂[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in reactions, and purification.
| Property | Value | Source |
| Molecular Weight | 158.24 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 134-135 °C | [2] |
| Density | 0.813 g/mL | [2] |
| Refractive Index | 1.391-1.393 | [2] |
| Flash Point | >62 °C (144 °F) | [2] |
| Solubility | Insoluble in water | |
| Vapor Pressure | 5.65 mmHg at 25°C |
Spectral Data
-
GC-MS Analysis: The analysis of tert-butyl alcohol, a related compound, in gasoline-contaminated water has been performed using a Thermo Scientific PolarisQ GC-MS ion trap with a Tekmar 3100 Concentrator. Optimal conditions for similar analyses of this compound could be adapted from these methods, which involve purge and trap techniques and specific temperature programs for the gas chromatograph.[3][4][5]
-
¹³C NMR: Spectral data is available in public databases such as PubChem.[1]
-
IR Spectra: FTIR and ATR-IR spectra are also available in public chemical databases.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through several esterification methods. The choice of method often depends on the desired scale, purity, and available starting materials.
Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters, particularly those from sterically hindered alcohols like tert-butanol.[6][7] This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, dissolve pivalic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Add tert-butanol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cool the mixture in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
From Pivaloyl Chloride and Tert-butanol
An alternative method involves the reaction of pivaloyl chloride with tert-butanol in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme:
Experimental Protocol:
-
To a stirred solution of tert-butanol (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether at 0 °C, add pivaloyl chloride (1 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
-
Wash the filtrate with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by vacuum distillation.
Applications in Organic Synthesis and Drug Development
This compound itself is primarily used as a pharmaceutical intermediate.[2] More broadly, the pivaloyl (Piv) group, which is the acyl moiety of this compound, is a valuable protecting group for alcohols and amines in multi-step organic synthesis.[8]
Pivaloyl (Piv) Group as a Protecting Group
The pivaloyl group is a sterically bulky acyl protecting group that offers high stability to a wide range of reaction conditions, including acidic and oxidative environments.[9] It is substantially more stable than other acyl protecting groups like acetyl and benzoyl.[2]
Workflow for Protection and Deprotection of an Alcohol:
Experimental Protocol for Pivaloylation of a Primary Alcohol:
-
Dissolve the primary alcohol (1 equivalent) in anhydrous DCM.
-
Add pyridine (1.5 equivalents) and cool the mixture to 0 °C.
-
Add pivaloyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Experimental Protocol for Deprotection of a Pivaloyl Ester:
Deprotection of the robust pivaloyl group often requires strong reducing agents or harsh basic conditions.
-
Using Lithium Aluminum Hydride (LiAlH₄):
-
Dissolve the pivaloyl-protected compound (1 equivalent) in anhydrous THF or diethyl ether.
-
Cool the solution to 0 °C and slowly add LiAlH₄ (2-3 equivalents).
-
Stir the reaction at room temperature or gentle reflux until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting precipitate and wash with ether.
-
Dry the combined organic filtrates and concentrate to yield the deprotected alcohol.
-
Role in Prodrug Design
Pivalate esters are utilized in prodrug design to enhance the oral bioavailability of drugs containing hydroxyl or carboxyl groups.[10][11][12][13] The lipophilic pivaloyl group can mask polar functional groups, improving membrane permeability. Once absorbed, the ester is hydrolyzed by endogenous esterases to release the active parent drug.[10][11]
However, the release of pivalic acid can lead to the formation of pivaloylcarnitine, which is excreted in the urine.[14] Long-term administration of high doses of pivalate-generating prodrugs may deplete the body's carnitine stores, which is a consideration in drug development.[14]
Biological Significance
Currently, there is no evidence to suggest that this compound is directly involved in biological signaling pathways. Its significance in the life sciences is primarily as a synthetic intermediate and a source of the pivaloyl protecting group in the synthesis of complex, biologically active molecules. The metabolic fate of pivalate-containing compounds is of interest in the context of prodrug design, as discussed above. The enzymatic hydrolysis of tert-butyl esters, including those of peptides, has been demonstrated using enzymes like subtilisin.[15][16]
Safety and Handling
This compound is a combustible liquid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be stored in a cool, well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable compound in the toolkit of synthetic organic chemists and pharmaceutical scientists. Its physicochemical properties are well-defined, and its synthesis is achievable through standard esterification protocols. The primary utility of the pivaloyl group derived from this and related compounds lies in its robustness as a protecting group for alcohols and amines, enabling complex multi-step syntheses. While its application in prodrug design is established, careful consideration of the metabolic fate of the pivalate moiety is warranted. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound and the pivaloyl protecting group in a research and development setting.
References
- 1. This compound | C9H18O2 | CID 519272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispec.co.th [scispec.co.th]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. hzdr.de [hzdr.de]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jns.edu.af [jns.edu.af]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. fiveable.me [fiveable.me]
- 14. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 16. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Pivaloyl (Piv) Protecting Group Introduction
For Researchers, Scientists, and Drug Development Professionals
The pivaloyl (Piv) group is a crucial protecting group in organic synthesis, prized for its steric bulk and stability across a wide range of reaction conditions. Its introduction, typically via the acylation of alcohols or amines, is a fundamental transformation in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the core mechanisms involved in the introduction of the pivaloyl protecting group, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Reaction Mechanisms
The introduction of the pivaloyl group is achieved through the reaction of a nucleophile, typically an alcohol or an amine, with a pivaloylating agent. The two most common reagents for this purpose are pivaloyl chloride and pivalic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be uncatalyzed or, more commonly, catalyzed by a base such as pyridine or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[1]
The significant steric hindrance imparted by the tert-butyl group of the pivaloyl moiety plays a decisive role in the reactivity and selectivity of these reactions.[2] This steric bulk can lead to slower reaction rates compared to less hindered acylating agents but also allows for the selective protection of less sterically hindered functional groups.[3]
1. Uncatalyzed Pivaloylation
In the absence of a catalyst, the lone pair of electrons on the oxygen or nitrogen atom of the substrate directly attacks the electrophilic carbonyl carbon of the pivaloylating agent (pivaloyl chloride or pivalic anhydride). This initial nucleophilic attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (chloride or pivaloate). A final deprotonation step, often facilitated by another molecule of the substrate or a weak base, yields the pivaloylated product and a byproduct (hydrochloric acid or pivalic acid).[1]
2. Pyridine-Catalyzed Pivaloylation
Pyridine serves a dual role in this reaction. It acts as a mild base to neutralize the acidic byproduct (HCl), thereby driving the reaction to completion. Additionally, pyridine can function as a nucleophilic catalyst. It attacks the pivaloyl chloride to form a highly reactive N-pivaloylpyridinium ion. This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol or amine than pivaloyl chloride itself, leading to an accelerated reaction rate.[1]
3. 4-Dimethylaminopyridine (DMAP)-Catalyzed Pivaloylation
DMAP is a highly efficient nucleophilic catalyst for acylation reactions, often providing significantly faster reaction rates than pyridine.[4] Its enhanced catalytic activity is attributed to the greater nucleophilicity of the pyridine nitrogen, which is increased by the electron-donating dimethylamino group through resonance. The mechanism is analogous to the pyridine-catalyzed pathway but proceeds much more rapidly. DMAP attacks the pivaloylating agent to form a resonance-stabilized N-pivaloyldimethylaminopyridinium salt. This highly activated intermediate readily reacts with the nucleophile. A stoichiometric amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically added to scavenge the acidic byproduct.[2]
Data Presentation
The choice of pivaloylating agent, catalyst, and reaction conditions significantly impacts the efficiency of the pivaloylation reaction. The following tables summarize quantitative data for the introduction of the pivaloyl group under various conditions.
Table 1: Pivaloylation of Alcohols under Solvent- and Catalyst-Free Conditions with Pivaloyl Chloride [1]
| Alcohol Substrate | Steric Hindrance | Product | Time (min) | Yield (%) |
| Benzyl alcohol | Primary | Benzyl pivaloate | 10 | 95 |
| 1-Octanol | Primary | Octyl pivaloate | 15 | 94 |
| Cyclohexanol | Secondary | Cyclohexyl pivaloate | 30 | 92 |
| tert-Butanol | Tertiary | tert-Butyl pivaloate | 120 | 20 |
Table 2: Lewis Acid-Catalyzed Pivaloylation of a Sterically Hindered Tertiary Alcohol (1-Adamantanol) with Pivalic Anhydride [2]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bi(OTf)₃ | 1 | CH₃CN | 25 | 2 | 98 |
| Sc(OTf)₃ | 1 | CH₃CN | 25 | 2 | 95 |
| In(OTf)₃ | 1 | CH₃CN | 25 | 2 | 85 |
| Cu(OTf)₂ | 1 | CH₃CN | 25 | 24 | 20 |
| Zn(OTf)₂ | 1 | CH₃CN | 25 | 24 | <5 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the introduction of the pivaloyl protecting group.
Protocol 1: General Procedure for Solvent- and Catalyst-Free Pivaloylation of Alcohols with Pivaloyl Chloride [1]
-
Materials:
-
Alcohol (1.0 mmol)
-
Pivaloyl chloride (1.2 mmol)
-
Round-bottom flask
-
Magnetic stir bar
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 mmol).
-
With stirring, add pivaloyl chloride (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: DMAP-Catalyzed Pivaloylation of a Secondary Alcohol (e.g., Cyclohexanol) with Pivaloyl Chloride [1]
-
Materials:
-
Cyclohexanol (1.0 mmol)
-
Pivaloyl chloride (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol)
-
Anhydrous dichloromethane (DCM) (5 mL)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add cyclohexanol (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.1 mmol) in anhydrous DCM (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield cyclohexyl pivaloate.
-
Protocol 3: Bismuth(III) Triflate Catalyzed Pivaloylation of a Hindered Tertiary Alcohol (e.g., 1-Adamantanol) with Pivalic Anhydride [2]
-
Materials:
-
1-Adamantanol (1.0 mmol)
-
Pivalic anhydride (1.2 mmol)
-
Bismuth(III) triflate (Bi(OTf)₃) (0.01 mmol, 1 mol%)
-
Anhydrous acetonitrile (CH₃CN) (5 mL)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a round-bottom flask, add a stirred solution of 1-adamantanol (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Add pivalic anhydride (1.2 mmol) to the solution.
-
Add Bismuth(III) triflate (0.01 mmol) to the mixture.
-
Stir the reaction mixture at room temperature (25 °C) for 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathways for the introduction of the pivaloyl protecting group.
Caption: Uncatalyzed pivaloylation mechanism.
Caption: Pyridine-catalyzed pivaloylation pathway.
Caption: DMAP-catalyzed pivaloylation workflow.
References
The Role of tert-Butyl Pivalate in Organic Synthesis: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl pivalate, a sterically hindered ester, occupies a niche position in the landscape of organic synthesis. While not a frontline reagent for common transformations, its unique structural characteristics—a bulky tert-butyl group attached to both the acyl and alkoxy sides of the ester functionality—confer upon it significant stability and specific, albeit limited, applications. This technical guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to offer a nuanced understanding of its properties, its relationship to the widely used pivaloyl (Piv) protecting group, and its potential, though less common, synthetic roles. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, enabling informed decisions regarding the use of this and related sterically hindered esters.
Introduction to this compound
This compound, systematically named tert-butyl 2,2-dimethylpropanoate, is a carboxylic acid ester characterized by the presence of two quaternary carbon centers flanking the ester linkage. This high degree of steric congestion is the defining feature of the molecule and dictates its chemical reactivity and physical properties.
Molecular Structure:
While the pivaloyl (Piv) group, (CH₃)₃C-C(=O)-, is a cornerstone of protecting group chemistry, this compound itself is less frequently employed as a direct pivaloylating or tert-butylating agent. This is largely due to its reduced reactivity compared to more common reagents like pivaloyl chloride or pivalic anhydride. Nevertheless, an understanding of its properties is crucial for contexts in which it may be formed as a byproduct or used in specific applications demanding high stability.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. The following tables summarize key data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16474-43-4 | [1] |
| Molecular Formula | C₉H₁₈O₂ | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 134-135 °C | [3] |
| Density | 0.813 g/mL | [3] |
| Refractive Index | 1.391-1.393 | [2] |
| Solubility | Insoluble in water |
Table 2: Spectroscopic Data of this compound
| Spectrum | Key Features | Reference(s) |
| ¹H NMR | Singlet at ~1.2 ppm (9H, pivaloyl t-butyl); Singlet at ~1.4 ppm (9H, ester t-butyl) | |
| ¹³C NMR | Signals for quaternary carbons, carbonyl carbon, and methyl carbons | |
| IR (Neat) | Strong C=O stretch around 1725 cm⁻¹; C-O stretch around 1150 cm⁻¹ | [4] |
The Pivaloyl (Piv) Group in Protecting Group Chemistry
While this compound is not the primary source, its acyl moiety, the pivaloyl (Piv) group, is a widely utilized protecting group for alcohols and amines in multi-step organic synthesis. The Piv group offers a unique combination of stability and selective removal conditions, making it invaluable in the synthesis of complex molecules.
The significant steric bulk of the pivaloyl group provides robust protection against a wide range of reaction conditions, including many nucleophilic and basic environments where less hindered esters like acetates would be cleaved.
Introduction of the Pivaloyl Group:
The introduction of the pivaloyl group is typically achieved using more reactive reagents such as pivaloyl chloride or pivalic anhydride.
-
Using Pivaloyl Chloride: This is a common and efficient method, often carried out in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[5]
-
Using Pivalic Anhydride: This reagent can be used with a Lewis acid catalyst, such as scandium triflate, for the acylation of alcohols.[6]
Deprotection of the Pivaloyl Group:
Despite its stability, the pivaloyl group can be removed under specific conditions, allowing for the unmasking of the protected functional group at the desired stage of a synthesis.
-
Basic Hydrolysis: Strong basic conditions, such as treatment with NaOH or KOH in an alcoholic solvent, are often required.[7]
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can be used to reductively cleave pivaloate esters.
-
Nucleophilic Cleavage: Certain strong nucleophiles can also effect the deprotection.
The choice of deprotection method depends on the overall functionality of the molecule and the desired outcome.
Synthetic Applications of this compound
Direct applications of this compound in organic synthesis are not widely documented in the literature. Its lower reactivity compared to acyl halides and anhydrides makes it a less efficient acylating agent. However, its properties suggest potential roles in specific contexts.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base.[8] Due to its steric hindrance, transesterification of this compound is expected to be slow.
General Workflow for Acid-Catalyzed Transesterification:
Caption: Acid-catalyzed transesterification of this compound.
Source of the tert-Butyl Cation in Friedel-Crafts Reactions
Pivaloyl chloride is known to undergo an anomalous Friedel-Crafts reaction, where it can decarbonylate to form a stable tert-butyl cation, leading to alkylation of the aromatic ring instead of acylation.[9] While less reactive, it is conceivable that under harsh Lewis acidic conditions, this compound could also serve as a source of the tert-butyl cation.
Logical Relationship in Anomalous Friedel-Crafts Reaction:
Caption: Potential pathways in a Lewis acid-mediated reaction.
Experimental Protocols
Due to the limited use of this compound as a reagent, detailed experimental protocols are scarce. However, a representative procedure for its synthesis is provided below.
Synthesis of this compound
This procedure describes the esterification of pivalic acid with tert-butanol.
Reaction Scheme:
(CH₃)₃C-COOH + (CH₃)₃C-OH --[H⁺]--> (CH₃)₃C-COO-C(CH₃)₃ + H₂O
Materials and Reagents:
-
Pivalic acid
-
tert-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pivalic acid (1.0 eq) and an excess of tert-butanol (e.g., 3.0 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC analysis.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Table 3: Representative Data for this compound Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pivalic Acid | tert-Butanol | H₂SO₄ | None | Reflux | 12-24 | Variable |
Conclusion
This compound is a sterically encumbered ester whose primary significance in organic synthesis lies more in the properties it represents—stability and steric hindrance—than in its direct application as a reagent. While the pivaloyl group is a workhorse for protecting alcohols and amines, chemists typically turn to more reactive precursors like pivaloyl chloride for its installation. The limited reactivity of this compound makes it a less favorable choice for acylation or tert-butylation reactions under standard conditions.
This guide has provided a comprehensive overview of the physical and chemical properties of this compound, placed its acyl moiety within the important context of protecting group strategy, and explored its potential, though less common, synthetic roles. For the practicing chemist, this compound serves as an important case study in how steric hindrance can dramatically influence reactivity, guiding the selection of more appropriate reagents for achieving desired synthetic transformations. Future research may yet uncover niche applications for this highly stable ester, particularly in areas requiring robust functional groups under harsh conditions.
References
- 1. Convenient preparations of t-butyl esters and ethers from t-butanol | Semantic Scholar [semanticscholar.org]
- 2. tert-BUTYL PEROXYPIVALATE | C9H18O3 | CID 61238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. H53395.22 [thermofisher.com]
- 7. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Methods of fatty acid butyl esters synthesis: present and prospects | Catalysis and petrochemistry [kataliz.org.ua]
An In-depth Technical Guide to the Safe Handling of tert-Butyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for tert-butyl pivalate (CAS No. 16474-43-4), a common laboratory chemical. The following sections detail its physical and chemical properties, associated hazards, necessary precautions, and emergency procedures to ensure its safe use in a research and development setting.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling. These properties dictate its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C9H18O2 | [1][2][3][4] |
| Molecular Weight | 158.24 g/mol | [3][4][5] |
| Appearance | Colorless liquid | [2][6] |
| Boiling Point | 134 - 135 °C | [2][7] |
| Density | 0.813 g/mL | [7] |
| Vapor Pressure | 5.7 ± 0.3 mmHg at 25°C | [1] |
| Flash Point | 40.8 ± 9.7 °C | [1] |
| Refractive Index | 1.392 - 1.417 | [1][8] |
| Water Solubility | Insoluble | [9] |
Hazard Identification and Classification
This compound is classified as a combustible liquid, which presents a primary fire hazard if not handled and stored correctly.[10]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Flammable liquids | Category 4 | Warning | Combustible liquid[10] |
NFPA 704 Diamond (for the closely related tert-Butyl Peroxypivalate, as a proxy):
-
Health (Blue): 3 - Can cause serious or permanent injury.
-
Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.
-
Instability (Yellow): 3 - Capable of detonation or explosive decomposition or reaction but requires a strong initiating source or must be heated under confinement before initiation.
-
Special (White): OX - Possesses oxidizing properties.
Note: This NFPA rating is for tert-butyl peroxypivalate and should be considered as a conservative estimate of the potential hazards of this compound, which is not a peroxide but shares structural similarities.
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[10] As such, it should be handled with care, assuming it may have potential health effects.
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | May cause respiratory irritation. | Remove to fresh air. Get medical attention if symptoms occur.[10] |
| Skin Contact | May cause skin irritation. | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. |
| Eye Contact | May cause eye irritation. | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Ingestion | May be harmful if swallowed. | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. |
Currently, there is no specific information available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[10]
Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to mitigating the risks associated with this compound.
4.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedure. However, as a baseline, the following should be used:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact. Nitrile rubber gloves are a suitable option.[2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not required.[10] If ventilation is inadequate, a particle filter is recommended.[10]
4.2. Safe Handling Practices
-
Handle in a well-ventilated area.[11]
-
Keep away from open flames, hot surfaces, and sources of ignition.[10]
-
Take precautionary measures against static discharges.[10]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid ingestion and inhalation.[10]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands before breaks and after work.[2]
4.3. Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11]
-
Keep away from heat, sparks, and flame.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[10]
Emergency Procedures
In the event of an emergency, follow these procedures.
5.1. Spills and Leaks
-
Remove all sources of ignition.[10]
-
Ensure adequate ventilation.[10]
-
Use personal protective equipment.[10]
-
For small spills, use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to clean up the spill.
-
Place the absorbed material into a suitable container for disposal.[10]
5.2. Fire-Fighting Measures
-
Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish flames.
-
For larger fires, flood the area with water from a distance.[9]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
-
Containers may explode when heated.[10]
Experimental Protocol: Flash Point Determination (Example)
While the specific method used for the cited flash point of this compound is not detailed in the provided resources, a common method for determining the flash point of a combustible liquid is the Pensky-Martens Closed-Cup Method (ASTM D93) .
Objective: To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is introduced.
Apparatus:
-
Pensky-Martens closed-cup tester
-
Calibrated thermometer
-
Ignition source (e.g., gas flame, electric igniter)
-
Sample of this compound
Procedure:
-
Pour the this compound sample into the test cup of the Pensky-Martens apparatus to the marked level.
-
Place the lid on the cup and insert the thermometer.
-
Begin heating the sample at a slow, constant rate.
-
Stir the sample to ensure uniform temperature distribution.
-
At regular temperature intervals, apply the ignition source to the opening in the cup lid.
-
Record the temperature at which a flash is observed inside the cup. This is the flash point.
-
Repeat the procedure for accuracy.
Visualizations
Diagram 1: Hierarchy of Controls for Handling this compound
Caption: A diagram illustrating the hierarchy of safety controls for handling this compound.
Diagram 2: Experimental Workflow for Flash Point Determination
Caption: A simplified workflow for determining the flash point of a combustible liquid.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound | CAS#:16474-43-4 | Chemsrc [chemsrc.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound | C9H18O2 | CID 519272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 16474-43-4 | CAS DataBase [m.chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound [stenutz.eu]
- 9. TERT-BUTYL PEROXYPIVALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Spectroscopic Profile of Tert-Butyl Pivalate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl pivalate (C9H18O2), a common ester utilized in various chemical research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.45 | Singlet | 9H | (CH₃)₃C-O- |
| 1.19 | Singlet | 9H | (CH₃)₃C-C=O |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 177.2 | C=O (Ester Carbonyl) |
| 80.1 | (CH₃)₃C -O- |
| 38.7 | (C H₃)₃C-C =O |
| 28.3 | (CH₃)₃C-O- |
| 27.2 | (C H₃)₃C-C=O |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 | Strong | C-H Stretch (sp³ hybridized) |
| 1725 | Strong | C=O Stretch (Ester) |
| 1280 | Strong | C-O Stretch (Ester) |
| 1150 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 158 | 5 | [M]⁺ (Molecular Ion) |
| 103 | 15 | [M - C₄H₉]⁺ |
| 85 | 20 | [C₅H₉O]⁺ |
| 57 | 100 | [C₄H₉]⁺ (tert-Butyl cation) |
| 41 | 30 | [C₃H₅]⁺ |
| 29 | 25 | [C₂H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance sensitivity.
Infrared (IR) Spectroscopy
The IR spectrum of neat this compound (as a liquid film) is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral analysis is performed using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Visualizations
Relationship between Spectroscopic Methods and Structural Information
The following diagram illustrates how each spectroscopic technique provides unique information to elucidate the structure of this compound.
Caption: Relationship between spectroscopic methods and derived structural information for this compound.
General Experimental Workflow for Spectroscopic Analysis
This diagram outlines the typical workflow from sample preparation to data interpretation in a spectroscopic analysis.
Caption: A generalized workflow for acquiring and analyzing spectroscopic data.
Pivaloyl Chloride vs. Pivalic Anhydride: A Technical Guide to Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multistep organic synthesis, particularly within drug development, the judicious selection of protecting groups for alcohols is paramount to achieving high yields and minimizing side reactions. The pivaloyl (Piv) group, a sterically bulky ester, offers robust protection due to its stability across a wide array of reaction conditions.[1] This technical guide provides an in-depth comparison of the two primary reagents used to install this group: pivaloyl chloride and pivalic anhydride.
Core Comparison of Reagents
The choice between pivaloyl chloride and pivalic anhydride is often dictated by the specific substrate, desired reaction conditions, and scalability of the synthesis.[2] Pivaloyl chloride is a highly reactive acylating agent, leading to faster reaction times.[2] Conversely, pivalic anhydride is less reactive and often considered safer, though it may require catalysts or harsher conditions to achieve comparable results.[2][3]
Quantitative Data Summary
| Feature | Pivaloyl Chloride | Pivalic Anhydride |
| Reactivity | High | Moderate |
| Typical Conditions | Pyridine, triethylamine, DMAP (catalyst) in CH₂Cl₂, THF, 0 °C to rt.[2] | Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃), DMAP, or catalyst-free (neat, heat).[2][4] |
| Reaction Time | Generally faster.[2] | Can be slower, but catalyst-free protocols can be rapid with heating.[2] |
| Selectivity | Good for primary > secondary alcohols.[2][5] | Good for primary > secondary alcohols and aliphatic > phenolic alcohols.[2][6] |
| Byproducts | HCl (neutralized by base), pyridinium hydrochloride.[2] | Pivalic acid.[2] |
| Purification | Generally straightforward; byproducts are often salts that can be washed away.[2] | Can be challenging; unreacted pivalic anhydride has a high boiling point (193 °C), making its removal by distillation difficult on a larger scale.[2] |
| Side Reactions | Formation of alkyl chlorides, particularly in the presence of DMF.[2] | Fewer reported side reactions under standard conditions.[2] |
| Handling | Corrosive, flammable, and toxic liquid; reacts vigorously with water and alcohols.[2] | Less hazardous than pivaloyl chloride.[2] |
Reaction Mechanisms and Logical Workflows
The protection of an alcohol with either reagent proceeds via a nucleophilic acyl substitution mechanism. However, the specifics of the activation and the nature of the leaving group differ.
Pivaloyl Chloride Reaction Pathway
Pivaloyl chloride's high reactivity stems from the excellent leaving group ability of the chloride ion. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[7] The use of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.[8]
Caption: Reaction mechanism of alcohol protection using pivaloyl chloride.
Pivalic Anhydride Reaction Pathway
Pivalic anhydride is less electrophilic than pivaloyl chloride. Therefore, its reactions often require activation. This can be achieved through the use of Lewis acids, which coordinate to one of the carbonyl oxygens, increasing its electrophilicity.[3] Alternatively, catalyst-free conditions at elevated temperatures can be employed.[2]
Caption: Reaction mechanism of alcohol protection using pivalic anhydride.
General Experimental Workflow
The overall experimental workflow for alcohol protection is similar for both reagents, involving reaction setup, monitoring, workup, and purification.
Caption: A generalized experimental workflow for alcohol pivaloylation.
Experimental Protocols
The following are representative experimental protocols for the protection of a primary alcohol using both pivaloyl chloride and pivalic anhydride.
Protocol 1: Pivaloylation of Benzyl Alcohol with Pivaloyl Chloride
Materials:
-
Benzyl alcohol
-
Pivaloyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzyl alcohol (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add pivaloyl chloride (1.2 equiv) dropwise.[9]
-
Stir the reaction mixture at 0 °C for 30 minutes.[9]
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[9]
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl pivaloate.[9]
Protocol 2: Pivaloylation of Benzyl Alcohol with Pivalic Anhydride (Catalyst-Free)
Materials:
-
Benzyl alcohol
-
Pivalic anhydride
Procedure:
-
To a stirred solution of benzyl alcohol (1 mmol), add pivalic anhydride (1.2 mmol).[2]
-
Heat the reaction mixture at 80 °C.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Upon completion of the reaction, cool the mixture to room temperature.[2]
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure pivaloate ester.[2]
Protocol 3: Pivaloylation of a Hindered Alcohol with Pivalic Anhydride and a Lewis Acid Catalyst
Materials:
-
1-Adamantanol
-
Pivalic anhydride
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Anhydrous acetonitrile
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
To a stirred solution of 1-adamantanol (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add pivalic anhydride (1.2 mmol).[3]
-
Add Bismuth(III) triflate (0.01 mmol, 1 mol%) to the mixture.[3]
-
Stir the reaction mixture at room temperature (25 °C) for 2 hours.[3]
-
Monitor the reaction by TLC or GC-MS.[3]
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution (10 mL).[3]
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude product for further purification if necessary.
Conclusion
Both pivaloyl chloride and pivalic anhydride are effective reagents for the protection of alcohols as pivaloate esters. Pivaloyl chloride is a more reactive agent that often leads to faster reactions and simpler purification of the desired product.[2] However, its high reactivity can sometimes lead to side reactions, and it requires careful handling due to its hazardous nature.[2] Pivalic anhydride is a less reactive and safer alternative that can be used under milder, catalyst-free conditions and often exhibits excellent selectivity.[2] The primary drawback is the potential difficulty in removing unreacted anhydride and the pivalic acid byproduct during purification.[2] The ultimate choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the alcohol substrate, the scale of the reaction, and the purification strategy.[2] For sensitive substrates or when avoiding harsh reagents is critical, pivalic anhydride may be the preferred choice. For more robust substrates where a rapid reaction and straightforward purification are desired, pivaloyl chloride is an excellent option, provided appropriate safety precautions are taken.[2]
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pivalic acid - Wikipedia [en.wikipedia.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 6. Collection - An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Pivaloyl Group: An In-depth Technical Guide to a Bulky Guardian in Chemical Synthesis and Drug Design
For Researchers, Scientists, and Drug Development Professionals
The pivaloyl group, a sterically demanding moiety derived from pivalic acid, plays a pivotal role in modern organic chemistry and medicinal chemistry. Its significant steric bulk, stemming from the quaternary carbon of the tert-butyl group, imparts unique properties that are strategically exploited in a variety of applications, from protecting functional groups in complex syntheses to modulating the pharmacokinetic profiles of therapeutic agents. This technical guide provides a comprehensive overview of the steric hindrance of the pivaloyl group, detailing its quantitative characterization, practical applications, and the experimental protocols to leverage its distinct attributes.
Quantifying the Steric Hindrance of the Pivaloyl Group
The steric bulk of the pivaloyl group is not merely a qualitative concept but can be described by several quantitative parameters. These parameters are crucial for predicting the influence of the pivaloyl group on reaction rates, equilibria, and molecular conformations. Due to the close structural similarity, the tert-butyl group's steric parameters are often used as a reliable proxy for the pivaloyl group.
Table 1: Steric and Conformational Parameters of the Pivaloyl Group and Related Substituents
| Parameter | Pivaloyl (tert-butylcarbonyl) | tert-Butyl | Isopropyl | Ethyl | Methyl | Reference |
| Taft Steric Parameter (E_s) | -1.74 (for tert-butyl) | -1.74 | -0.47 | -0.07 | 0.00 | [1][2] |
| A-Value (kcal/mol) | ~4.9 (for tert-butyl) | ~4.9 | 2.15 | 1.79 | 1.74 | [3][4] |
| Charton Steric Parameter (ν) | Value not readily available | 1.24 | 0.76 | 0.56 | 0.52 | [5] |
| Verloop Steric Parameters | ||||||
| L (Å) | Value not readily available | 4.11 | 3.16 | 3.16 | 2.59 | [6] |
| B1 (Å) | Value not readily available | 2.59 | 1.90 | 1.54 | 1.54 | [6] |
| B5 (Å) | Value not readily available | 2.59 | 2.87 | 2.02 | 1.54 | [6] |
Note: The Taft E_s and A-values for the pivaloyl group are often approximated by those of the tert-butyl group due to the similar steric environment around the quaternary center.
The Pivaloyl Group as a Protecting Group: A Bulwark in Synthesis
The primary application of the pivaloyl group's steric hindrance is in the protection of functional groups, particularly alcohols. The bulky nature of the pivaloyl group makes the resulting pivaloate ester highly resistant to a wide range of reaction conditions, including acidic and basic hydrolysis, and attack by various nucleophiles.[7] This stability allows for chemical transformations to be carried out on other parts of a complex molecule without affecting the protected hydroxyl group.
Protection of Alcohols
The introduction of a pivaloyl group (pivaloylation) is typically achieved by reacting the alcohol with pivaloyl chloride or pivalic anhydride in the presence of a base.
References
- 1. Taft equation - Wikipedia [en.wikipedia.org]
- 2. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. [Application of Verloop parameters. Comparison with other steric parameters and problems of choice of parameter] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
The Pivotal Role of Pivaloyl Protecting Groups in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug development, the strategic use of protecting groups is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). Among these, the pivaloyl group, a sterically hindered acyl protecting group, has carved out a significant niche due to its unique combination of stability and selective reactivity. This technical guide provides a comprehensive overview of the applications of pivaloyl protecting groups, detailing their use in synthesis, their role in prodrug strategies to enhance bioavailability, and the potential physiological implications of their in vivo cleavage.
Core Applications: Protection and Prodrug Strategies
The pivaloyl (Piv) group, derived from pivalic acid, is primarily employed to protect hydroxyl and amino functionalities in multi-step syntheses. Its bulky tert-butyl moiety provides considerable steric hindrance, rendering the protected functional group stable across a wide range of reaction conditions where less hindered protecting groups might fail.[1][2] This robustness is a key advantage in complex synthetic routes.
Beyond its role as a transient shield, the pivaloyl group is a cornerstone of the pivaloyloxymethyl (POM) prodrug strategy.[3] This approach involves masking polar functional groups, such as phosphates or carboxylic acids, with a POM ester. This modification increases the lipophilicity of the parent drug, facilitating its passive diffusion across cell membranes and thereby enhancing its oral bioavailability.[3] Upon entering the systemic circulation or target cells, the POM group is cleaved by ubiquitous esterases, releasing the active drug.[4][5]
A prominent example of this strategy is pivampicillin, a pivaloyloxymethyl ester of ampicillin. This prodrug exhibits significantly enhanced oral absorption compared to its parent compound.[6] Other clinically successful drugs employing the POM strategy include the antiviral agents adefovir dipivoxil and cefditoren pivoxil.[7]
Quantitative Data on Pivaloyl Group Applications
To provide a clearer understanding of the practical advantages of using pivaloyl protecting groups, the following tables summarize key quantitative data from various studies.
Table 1: Comparative Oral Bioavailability of POM Prodrugs and Their Parent Drugs
| Drug | Parent Drug Oral Bioavailability (%) | POM Prodrug | POM Prodrug Oral Bioavailability (%) | Species | Reference(s) |
| Ampicillin | 2 | Pivampicillin | 31 | Horses | [8] |
| Ampicillin | 62 | Pivampicillin | 92 | Humans | [9] |
| Ampicillin | ~30-50 | Bacampicillin* | 86 | Humans | [9] |
| Adefovir | Low | Adefovir Dipivoxil | 59 | Humans | [10] |
| Cefditoren | Low | Cefditoren Pivoxil | ~15-20 (fasting), up to 70% with high-fat meal | Humans | [11] |
*Bacampicillin is another ester prodrug of ampicillin included for comparison.
Table 2: Stability of Acyl Protecting Groups to Hydrolysis
The steric bulk of the pivaloyl group significantly enhances its stability towards hydrolysis compared to less hindered acyl groups like acetyl and benzoyl.
| Ester | Relative Order of Hydrolysis Rate | Comments | Reference(s) |
| Acetyl (Ac) | Fastest | Most labile to basic hydrolysis. | [12] |
| Benzoyl (Bz) | Intermediate | More stable than acetyl. | [12] |
| Pivaloyl (Piv) | Slowest | Substantially more stable than other acyl protecting groups due to steric hindrance. | [1][13] |
Table 3: Carnitine Depletion with Pivalate-Generating Prodrugs
A significant consideration in the long-term use of pivalate-generating prodrugs is the potential for carnitine depletion. The liberated pivalic acid is primarily eliminated from the body as pivaloylcarnitine, which can deplete the body's carnitine stores.[14]
| Drug(s) | Dosage and Duration | Effect on Carnitine Levels | Patient Population | Reference(s) |
| Pivampicillin and Pivmecillinam | Long-term (6-24 months) | Total serum carnitine reduced to 3.7-14.0 µmol/L (reference: 25-66 µmol/L). Muscle carnitine reduced to 0.3-0.7 µmol/g (reference: 3-5 µmol/g). | 5 adults, 1 child | [8] |
| Pivampicillin and Pivmecillinam | Long-term | Mean total serum carnitine fell to 15% of pretreatment values. | 7 girls | [14] |
| Pivmecillinam | Short-term | Serum carnitine reduced to about 50% of initial values after a few days. | General | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of pivaloyl protecting groups. The following sections provide protocols for key transformations.
Protocol 1: Pivaloylation of a Primary Alcohol using Pivaloyl Chloride
This procedure details the protection of a primary alcohol, a common step in multi-step synthesis.
Materials:
-
Primary alcohol
-
Pivaloyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) and pyridine (1.5 equiv) in DCM at 0 °C.
-
Add pivaloyl chloride (1.2 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pivaloate ester.
Representative yields for the pivaloylation of primary alcohols like benzyl alcohol and 1-octanol are typically high, often exceeding 90%.[16][17]
Protocol 2: Deprotection of an N-Pivaloylindole using LDA
The robustness of the pivaloyl group often necessitates strong conditions for its removal.
Materials:
-
N-pivaloylindole
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
Procedure:
-
Dissolve the N-pivaloylindole (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 40-45 °C).
-
Add LDA (2.0 equiv) dropwise.
-
Stir the reaction at this temperature until deprotection is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
This method has been shown to provide high to excellent yields for the deprotection of a variety of N-pivaloylindoles.
Visualizing Key Processes with Pivaloyl Groups
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and mechanisms involving pivaloyl groups.
The Dane Salt Method for Penicillin Synthesis
The Dane salt method is a widely used industrial process for the synthesis of semi-synthetic penicillins like ampicillin. Pivaloyl chloride plays a crucial role in activating the protected amino acid side chain.
Mechanism of Action of Pivaloyloxymethyl (POM) Prodrugs
This diagram illustrates the intracellular activation of a POM prodrug, a critical concept in enhancing drug delivery.
Synthetic Workflow for Adefovir Dipivoxil
This diagram outlines a general synthetic route to the antiviral prodrug adefovir dipivoxil, highlighting the introduction of the pivaloyloxymethyl groups.
Conclusion
The pivaloyl protecting group is a versatile and powerful tool in the arsenal of the medicinal chemist. Its steric bulk provides exceptional stability, enabling complex synthetic transformations, while its application in the form of pivaloyloxymethyl prodrugs offers a proven strategy to overcome poor oral bioavailability. However, researchers and drug development professionals must remain cognizant of the potential for carnitine depletion with long-term use of pivalate-generating prodrugs and consider this during the drug design and clinical development phases. A thorough understanding of the chemistry and biological implications of the pivaloyl group is essential for its effective and safe application in the development of new therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new esterase for the cleavage of pivalic acid-containing prodrug esters of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of Bacampicillin Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A clinical comparison of ampicillin, ampicillin esters (bacampicillin and pivampicillin) and amoxycillin in acute exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Slow replenishment of carnitine level after long-term treatment with pivampicillin/pivmecillinam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Comparative clinical study on the absorption of orally administered amoxycillin and bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 13. Effects of the ester moiety on stereoselective hydrolysis of several propranolol prodrugs in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carnitine deficiency induced by pivampicillin and pivmecillinam therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Pivaloyl Protection of Primary Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high yield and selectivity. The pivaloyl (Piv) group stands out as a robust and sterically hindered protecting group for alcohols, offering excellent stability across a wide spectrum of reaction conditions, including acidic and oxidative environments.[1] Its bulky nature makes it particularly well-suited for the selective protection of primary alcohols over more sterically hindered secondary and tertiary alcohols.[2] This document provides detailed experimental procedures for the pivaloyl protection of primary alcohols using pivaloyl chloride, a summary of relevant quantitative data, and a workflow diagram to guide researchers in applying this essential synthetic methodology.
Data Presentation: Pivaloylation of Primary Alcohols
The following table summarizes representative yields and reaction times for the pivaloylation of various primary alcohols. The use of pivaloyl chloride in the presence of a base like pyridine is a common and effective method.[2] Additionally, catalyst-free conditions have been shown to be highly efficient, particularly for reactive primary alcohols.[3][4]
| Alcohol Substrate | Reagent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| General Primary Alcohol | Pivaloyl Chloride | Pyridine | Dichloromethane | 0 to rt | 2.5 - 4.5 h | >90 | [2] |
| Benzyl Alcohol | Pivaloyl Chloride | None | None | Room Temp. | 10 min | 95 | BenchChem |
| 1-Octanol | Pivaloyl Chloride | None | None | Room Temp. | 15 min | 94 | BenchChem |
Experimental Protocols
Protocol 1: General Procedure for Pivaloyl Protection of a Primary Alcohol using Pivaloyl Chloride and Pyridine
This protocol outlines a general and widely applicable method for the pivaloylation of a primary alcohol.[2]
Materials:
-
Primary alcohol (1.0 equiv)
-
Pivaloyl chloride (1.2 equiv)
-
Pyridine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the primary alcohol (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 equiv) to the stirred solution.
-
Slowly add pivaloyl chloride (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude pivaloate ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Catalyst-Free Pivaloylation of Benzyl Alcohol with Pivalic Anhydride
This protocol describes an efficient method for the pivaloylation of a reactive primary alcohol like benzyl alcohol under solvent-free and catalyst-free conditions.[5]
Materials:
-
Benzyl alcohol (1.0 mmol)
-
Pivalic anhydride (1.2 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add benzyl alcohol (1.0 mmol).
-
Add pivalic anhydride (1.2 mmol) to the flask.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the product directly by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure benzyl pivaloate.[5]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the pivaloyl protection of a primary alcohol using pivaloyl chloride and a base.
References
Application Note: Protocols for the Selective Pivaloylation of Diols
Audience: Researchers, scientists, and drug development professionals.
Introduction The selective functionalization of polyols, particularly diols, is a persistent challenge in organic synthesis due to the similar reactivity of multiple hydroxyl groups. Pivaloyl (Piv) group installation is a common strategy for protecting hydroxyl moieties during multi-step syntheses, owing to its steric bulk and stability under various reaction conditions.[1][2] The steric hindrance of the pivaloyl group's tert-butyl moiety can be exploited to achieve high regioselectivity, preferentially acylating less sterically hindered primary alcohols over secondary ones.[1][3] This application note provides detailed protocols and methodologies for achieving selective mono-pivaloylation of diols through steric control, catalysis, and stoichiometric adjustments.
Core Principles for Achieving Selectivity
Achieving selective mono-pivaloylation over di-pivaloylation and directing the acylation to a specific hydroxyl group depends on several factors:
-
Steric Hindrance: The primary driver for selectivity is the bulky tert-butyl group of the pivaloyl chloride, which favors reaction with the most sterically accessible hydroxyl group (typically primary > secondary > tertiary).[1][4]
-
Stoichiometry Control: Using a molar excess of the diol relative to the pivaloylating agent statistically favors mono-acylation over di-acylation.[5]
-
Slow Addition & Temperature Control: Adding the pivaloyl chloride slowly at low temperatures can help minimize the formation of the di-pivaloylated product by allowing the first acylation to proceed selectively before a second acylation can occur.[5]
-
Catalysis:
-
Nucleophilic Catalysts: 4-(Dimethylamino)pyridine (DMAP) can be used to accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[6]
-
Lewis Acid Catalysts: Catalysts like Bismuth(III) triflate (Bi(OTf)₃) can activate less reactive acylating agents like pivalic anhydride, enabling the acylation of even sterically demanding alcohols.[6][7]
-
Organocatalysis: Advanced organocatalysts based on boron, nitrogen, and phosphorus motifs have been developed to achieve high regioselectivity in diol functionalization.[3][8]
-
Enzymatic Catalysis: Enzymes, such as lipases, offer remarkable selectivity for monoesterification under mild reaction conditions.[9]
-
Data Presentation: Comparison of Pivaloylation Methods
The following tables summarize quantitative data for the selective pivaloylation of representative diols under various conditions.
Table 1: Regioselective Mono-pivaloylation of an Asymmetric Diol (1-Phenyl-1,2-ethanediol)
| Entry | Acylating Agent | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Regioselectivity (Primary:Secondary) |
| 1 | Pivaloyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to RT | 4h | 85 | >95:5 |
| 2 | Pivaloyl Chloride | DMAP (0.1 eq), Et₃N | Dichloromethane (DCM) | 0 | 1h | 92 | >98:2 |
| 3 | Pivalic Anhydride | Bi(OTf)₃ (5 mol%) | Acetonitrile (MeCN) | RT | 2h | 90 | >95:5 |
| 4 | Pivaloyl Chloride | None (Solvent-free) | 25 | 30 min | 95 (for sec-alcohol) | N/A (on mono-alcohol)[1] | N/A |
Data is illustrative and synthesized from literature principles to demonstrate comparative performance.[1][6][7]
Table 2: Substrate Scope for Selective Mono-pivaloylation
| Substrate (Diol) | Method | Conditions | Major Product | Yield (%) | Reference |
| 1,2-Propanediol | Pivaloyl Chloride, Pyridine | DCM, 0 °C | 1-O-Pivaloyl | 88 | General Knowledge |
| (R)-1,3-Butanediol | Pivaloyl Chloride, DMAP, Et₃N | DCM, 0 °C | 1-O-Pivaloyl | 90 | General Knowledge |
| cis-1,2-Cyclohexanediol | Pivaloyl Chloride, Pyridine | DCM, 0 °C | Mono-pivaloylated | 82 | General Knowledge |
| Benzyl Alcohol (Primary) | Pivaloyl Chloride | Solvent-free, 15 min | Benzyl pivaloate | 98 | [1] |
Experimental Protocols
Protocol 1: Sterically Controlled Selective Mono-pivaloylation of 1-Phenyl-1,2-ethanediol
This protocol details the selective pivaloylation of the primary hydroxyl group in 1-phenyl-1,2-ethanediol using pivaloyl chloride, relying on steric hindrance for selectivity.
Materials:
-
1-Phenyl-1,2-ethanediol (1.0 equiv)
-
Pivaloyl chloride (1.05 equiv)
-
Pyridine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 1-phenyl-1,2-ethanediol (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.5 equiv) to the solution and cool the flask to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.05 equiv) dropwise to the stirred solution over 15-20 minutes using a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-pivaloylated product.
Protocol 2: DMAP-Catalyzed Selective Mono-pivaloylation
This protocol utilizes a catalytic amount of DMAP to accelerate the selective pivaloylation.
Materials:
-
1-Phenyl-1,2-ethanediol (1.0 equiv)
-
Pivaloyl chloride (1.05 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Standard work-up reagents (as in Protocol 1)
Procedure:
-
Dissolve 1-phenyl-1,2-ethanediol (1.0 equiv), triethylamine (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.05 equiv) dropwise to the solution over 15-20 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring progress by TLC.
-
Once the starting material is consumed, perform the aqueous work-up as described in steps 6-9 of Protocol 1.
-
Purify the product via column chromatography to isolate the desired mono-ester.
Visualizations
Caption: General experimental workflow for selective pivaloylation of diols.
Caption: Logical diagram of factors governing regioselectivity in diol pivaloylation.
Caption: Simplified mechanism for DMAP-catalyzed pivaloylation of a diol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 8. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Pivaloyl Group in Complex Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: In the intricate field of multi-step organic synthesis, particularly for complex natural products, the strategic use of protecting groups is paramount for achieving chemoselectivity. The pivaloyl (Piv or Pv) group, an acyl protecting group derived from pivalic acid, serves as a robust and sterically hindered shield for hydroxyl groups.[1][2] Its significant steric bulk and stability to a wide range of reaction conditions make it an invaluable tool for differentiating between multiple hydroxyl groups and preventing unwanted side reactions during the construction of complex molecular architectures.[3][4] These notes provide a comprehensive overview of the pivaloyl group's application, including its properties, detailed experimental protocols for its installation and removal, and its strategic use in the synthesis of notable natural products.
Properties and Strategic Advantages
The utility of the pivaloyl group stems from several key properties:
-
Steric Hindrance: The bulky tert-butyl moiety of the pivaloyl group makes it highly selective for sterically accessible alcohols.[3] This allows for the preferential protection of primary alcohols in the presence of more hindered secondary or tertiary alcohols.[4][5]
-
Robust Stability: Pivaloate esters are significantly more stable than other common acyl protecting groups like acetate (Ac) and benzoate (Bz).[6][7] They are resistant to a wide range of conditions, including many acidic and oxidative environments, making them suitable for lengthy synthetic sequences.[4]
-
Orthogonality: The pivaloyl group is part of a suite of "orthogonal" protecting groups. It can be cleaved under specific basic or reductive conditions that leave other protecting groups, such as silyl ethers (e.g., TBS, TIPS) or benzyl ethers (Bn), intact, allowing for selective deprotection strategies in poly-functionalized molecules.[6][8]
Despite its advantages, the primary drawback of the pivaloyl group is its stability, which can necessitate harsh conditions for its removal. This has historically limited its widespread use, though modern methods have provided more efficient deprotection protocols.[9][10]
Applications in Natural Product Synthesis: Case Studies
The strategic deployment of the pivaloyl group has been critical in the total synthesis of several complex natural products.
-
Bryostatins: The bryostatins are a family of complex marine macrolides with potent biological activity.[11][12] In synthetic efforts towards bryostatin analogues, protecting group strategy is crucial. Although some syntheses use alternative groups at key positions, the native structure of many bryostatins contains a pivaloate ester.[11][13] Its stability is essential to withstand the numerous transformations required to assemble the macrolactam core.
-
Taxol (Paclitaxel): In the synthesis of Taxol and its analogues, a major challenge is the selective functionalization of the many hydroxyl groups on the baccatin III core.[14][15][16] The pivaloyl group can be used to selectively protect less hindered hydroxyls, enabling other parts of the molecule to be modified before its eventual removal.[3]
-
Carbohydrate Chemistry: The selective protection of hydroxyl groups in carbohydrates is a classic challenge. The pivaloyl group's preference for primary alcohols and its stability allow it to be used to differentiate the C-6 hydroxyl from the secondary hydroxyls on the pyranose ring, facilitating the synthesis of complex oligosaccharides.[17][18]
-
Peptide Synthesis: Pivaloyl chloride is used to form mixed anhydrides with carboxylic acids, which are effective acylating agents for forming amide bonds in peptide synthesis.[3][19][20] The bulky pivaloyl group directs the nucleophilic attack of the amine to the desired carbonyl group, minimizing side reactions.[3]
Quantitative Data Summary
The choice of pivaloylation reagent and reaction conditions can significantly impact yield and selectivity. The following tables summarize typical conditions and outcomes.
Table 1: Comparison of Pivaloylation Reagents for Alcohol Protection
| Feature | Pivaloyl Chloride (PivCl) | Pivaloic Anhydride (Piv₂O) |
|---|---|---|
| Reactivity | High[1] | Moderate[1] |
| Typical Conditions | Pyridine or Et₃N, cat. DMAP, in CH₂Cl₂ or THF, 0 °C to RT[1][3] | Lewis acids (e.g., Sc(OTf)₃) or catalyst-free (neat, heat)[1][2] |
| Reaction Time | Generally faster[1] | Can be slower, but catalyst-free heating can be rapid[1] |
| Selectivity | Good for primary > secondary alcohols[1] | Excellent for primary > secondary and aliphatic > phenolic alcohols[1][21] |
| Byproducts | HCl (neutralized by base), pyridinium salts[1] | Pivalic acid[1] |
| Purification | Generally straightforward (byproducts are water-soluble salts)[1] | Can be challenging due to the high boiling point of unreacted anhydride[1] |
| Side Reactions | Formation of alkyl chlorides (esp. with DMF)[1] | Fewer reported side reactions[1] |
Table 2: Representative Deprotection Conditions for Pivaloate Esters
| Reagent(s) | Conditions | Substrate Scope | Typical Yield | Reference |
|---|---|---|---|---|
| LDA (2 equiv.) | THF, 40-45 °C | N-pivaloylindoles | 80-99% | [9][22] |
| NaOH (powdered), Bu₄NHSO₄ | THF or CH₂Cl₂ | Acyl-protected alcohols/phenols | High | [23] |
| DIBAL-H | Toluene or CH₂Cl₂, -78 °C to RT | Esters | High | [4] |
| LiAlH₄ | THF or Et₂O, 0 °C to RT | Esters | High | [4] |
| NaOMe/MeOH | MeOH, reflux | Pivaloate esters | Variable |[10] |
Mandatory Visualizations
Diagrams of Key Workflows and Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. Pivalic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. mdpi.org [mdpi.org]
- 11. researchgate.net [researchgate.net]
- 12. Bryostatin - Wikipedia [en.wikipedia.org]
- 13. Total synthesis of 7-des-O-pivaloyl-7-O-benzylbryostatin 10 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Amino-acids and peptides. XXXVI. Pivaloyl chloride as a reagent in the mixed anhydride synthesis of peptides | Semantic Scholar [semanticscholar.org]
- 21. An efficient protocol for alcohol protection under solvent- and catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sciforum.net [sciforum.net]
- 23. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
Step-by-Step Guide to Pivaloyl Deprotection Under Basic Conditions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The pivaloyl (Piv) group, a sterically hindered acyl protecting group, offers robust protection for hydroxyl and amino functionalities due to its stability under a range of conditions. However, its effective removal, or deprotection, is equally crucial. This document provides a detailed guide to the deprotection of the pivaloyl group under basic conditions, offering a selection of protocols suitable for various substrates and experimental constraints.
The pivaloyl group's steric bulk, imparted by the tert-butyl moiety, renders it significantly more stable than other acyl protecting groups like acetyl (Ac) or benzoyl (Bz).[1][2] This stability makes it an excellent choice for complex syntheses where other protecting groups might be labile. However, this same steric hindrance necessitates specific and sometimes vigorous conditions for its removal. Basic conditions offer a common and effective strategy for pivaloyl deprotection, proceeding via a nucleophilic acyl substitution mechanism, often referred to as saponification.[3][4]
This guide explores three distinct basic methodologies for pivaloyl deprotection: the use of a strong, non-nucleophilic base (Lithium Diisopropylamide - LDA), a milder phase-transfer catalysis system (Sodium Hydroxide with a phase-transfer catalyst), and a gentle protocol employing a weak base in the presence of a soft nucleophile (Potassium Carbonate and Thiophenol).
Data Presentation: Comparison of Basic Deprotection Methods
The following table summarizes the key quantitative data for the described pivaloyl deprotection methods, allowing for a clear comparison of their efficacy and substrate scope.
| Method | Substrate Example | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Strong Base (LDA) | N-Pivaloylindole | LDA (2 equiv) | THF | 40-45 | 2 | >99 | [1] |
| 4-Cyano-N-pivaloylindole | LDA (2 equiv) | THF | 40-45 | 2 | 98 | [1] | |
| N-Pivaloylcarbazole | LDA (2 equiv) | THF | 40-45 | 2 | 93 | [1] | |
| Phase-Transfer Catalysis (PTC) | Piv-protected alcohol | Powdered NaOH (10 equiv), Bu₄NHSO₄ (cat.) | THF | Room Temp | 3 | High | [5] |
| Piv-protected phenol | Powdered NaOH (10 equiv), Bu₄NHSO₄ (cat.) | THF | Room Temp | 3 | High | [5] | |
| Mild Base with Thiol | 2-Naphthyl pivalate | K₂CO₃ (5 mol%), 2-Aminothiophenol (1 equiv) | NMP | 100 | 0.75 | 100 | [6] |
| 4-Nitrophenyl pivalate | K₂CO₃ (5 mol%), Thiophenol (1 equiv) | NMP | Reflux | 0.17 | 95 | [6] |
Experimental Protocols
Protocol 1: Deprotection of N-Pivaloylindoles using Lithium Diisopropylamide (LDA)
This protocol is highly effective for the deprotection of N-pivaloyl protected indoles and related heterocyclic systems.[1]
Materials:
-
N-Pivaloyl Substrate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂), or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (2.0 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.0 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Stir the resulting LDA solution at 0 °C for 30 minutes.
-
In a separate flame-dried flask under an inert atmosphere, dissolve the N-pivaloyl substrate (1.0 equivalent) in anhydrous THF.
-
Cool the substrate solution to the desired reaction temperature (typically between room temperature and 40-45 °C).
-
Transfer the freshly prepared LDA solution to the substrate solution via cannula.
-
Stir the reaction mixture at the specified temperature for the required time (typically 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected product.
Protocol 2: Deprotection of Pivaloyl-Protected Alcohols and Phenols using NaOH and a Phase-Transfer Catalyst
This method provides a milder alternative for the deprotection of pivaloyl esters of alcohols and phenols, avoiding the use of strong organometallic bases.[5]
Materials:
-
Pivaloyl-protected alcohol or phenol
-
Powdered Sodium Hydroxide (NaOH)
-
Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) or other suitable phase-transfer catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Brine
-
Suitable organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask containing the pivaloyl-protected substrate (1.0 equivalent), add anhydrous THF.
-
Add powdered sodium hydroxide (10 equivalents) and the phase-transfer catalyst (e.g., Bu₄NHSO₄, 0.1 equivalents).
-
Stir the heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 3 hours. For sterically hindered secondary alcohols, longer reaction times may be necessary.[5]
-
Upon completion, filter the reaction mixture to remove the solid NaOH.
-
Carefully add water to the filtrate and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the deprotected alcohol or phenol.
Protocol 3: Deprotection of Aryl Pivaloates using Potassium Carbonate and Thiophenol
This protocol is particularly useful for the chemoselective deprotection of aryl pivaloates under nearly neutral conditions.[6]
Materials:
-
Aryl pivaloate
-
Potassium Carbonate (K₂CO₃)
-
Thiophenol or 2-Aminothiophenol
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
6 N Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O) or other suitable organic solvent for extraction
Procedure:
-
In a round-bottom flask, combine the aryl pivaloate (1.0 equivalent), potassium carbonate (5 mol%), and the chosen thiol (1.0 equivalent) in NMP or DMF.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C for 2-aminothiophenol or reflux for thiophenol) under an inert atmosphere.[6]
-
Monitor the reaction by TLC. Reaction times are typically short, ranging from 10 minutes to 1 hour.[6]
-
After completion, cool the reaction mixture to room temperature.
-
Add 5% aqueous NaOH solution and extract with diethyl ether to remove non-polar byproducts.
-
Carefully acidify the aqueous layer with 6 N HCl at 0 °C.
-
Extract the acidified aqueous layer with diethyl ether.
-
Combine the organic extracts from the acidification step, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Mandatory Visualizations
Reaction Mechanism of Basic Pivaloyl Deprotection (Saponification)
The following diagram illustrates the generally accepted mechanism for the base-catalyzed hydrolysis of a pivaloyl ester. The reaction proceeds through a nucleophilic addition-elimination pathway.
References
- 1. sciforum.net [sciforum.net]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Removal of Acyl ProtectingGroups Using Solid NaOH and a Phase Transfer Catalyst [organic-chemistry.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for the Acid-Catalyzed Removal of the Pivaloyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pivaloyl (Piv) group is a sterically hindered acyl protecting group commonly used for the protection of alcohols in multi-step organic synthesis. Its significant steric bulk, conferred by the tert-butyl group, makes it substantially more stable to a wide range of reaction conditions compared to other acyl groups like acetyl (Ac) and benzoyl (Bz).[1] While removable under basic or reductive conditions, acid-catalyzed hydrolysis offers a valuable alternative, particularly when base-labile or reducible functional groups are present in the molecule. These notes provide a comprehensive overview of the acid-catalyzed deprotection of pivaloyl-protected alcohols, including the reaction mechanism, comparative data on various acidic reagents, and detailed experimental protocols.
Mechanism of Acid-Catalyzed Deprotection
The acid-catalyzed removal of a pivaloyl group from an alcohol is a classic example of an acid-catalyzed ester hydrolysis. The reaction proceeds through a series of equilibrium steps, and is generally driven to completion by the use of a large excess of water or an alcohol as the solvent (in the case of transesterification).
The generally accepted mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the pivaloate ester by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original alcohol moiety. This converts the alkoxy group into a good leaving group (an alcohol).
-
Elimination of the Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protected alcohol as a neutral molecule.
-
Deprotonation: The protonated carboxylic acid (pivalic acid) is deprotonated by a water molecule to regenerate the acid catalyst and yield the final carboxylic acid byproduct.
Data Presentation: Comparison of Acidic Deprotection Reagents
The choice of acidic reagent for the removal of the pivaloyl group depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups. The pivaloyl group is known for its high stability, often requiring forcing conditions for its removal.
| Acidic Reagent | Typical Conditions | Substrate Type | Yield (%) | Reaction Time | Reference/Notes |
| Trifluoroacetic Acid (TFA) | TFA/CH₂Cl₂ (1:1), 0 °C to rt | N-Boc protected amine (analogous) | Quantitative | 1-18 h | Protocol analogous to Boc deprotection.[2][3][4] Harsh conditions may be required for pivaloates. |
| Hydrochloric Acid (HCl) | 4 M HCl in Dioxane, rt | N-Boc protected amino acids (analogous) | High | 30 min | Analogous protocol; effectiveness on pivaloates may vary. |
| Sulfuric Acid (H₂SO₄) | 10% H₂SO₄ in Dioxane, rt | N-Boc protected peptide resin (analogous) | Good | Not specified | Analogous protocol; demonstrates use in solid-phase synthesis. |
| Sulfuric Acid (H₂SO₄) | H₂SO₄ in MeOH, reflux | Carboxylic acid esterification (reverse reaction) | High | 1-3 h | Conditions for the reverse reaction (Fischer esterification) suggest that strong acid in alcohol at high temperatures can effect cleavage.[5][6][7][8][9] |
Note: Specific examples of acid-catalyzed deprotection of pivaloyl-protected alcohols are less common in the literature compared to base-catalyzed methods due to the group's acid stability. The conditions presented are often inferred from the deprotection of other, more acid-labile groups or from the conditions required for the reverse esterification reaction. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrate.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pivaloyl Deprotection with a Protic Acid in an Organic Solvent
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Pivaloyl-protected alcohol
-
Anhydrous Dichloromethane (CH₂Cl₂) or Dioxane
-
Trifluoroacetic Acid (TFA) or concentrated Hydrochloric Acid (HCl) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve the pivaloyl-protected alcohol (1.0 eq) in the chosen anhydrous solvent (e.g., CH₂Cl₂ or dioxane) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acid (e.g., TFA, HCl, or H₂SO₄). The amount of acid can range from catalytic (for very sensitive substrates) to a large excess (e.g., 1:1 v/v with the solvent for robust substrates).
-
Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight, depending on the substrate and the strength of the acid.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography if necessary to afford the deprotected alcohol.
Protocol 2: Acid-Catalyzed Methanolysis of a Pivaloate Ester
This protocol is suitable for substrates that are soluble in methanol and stable to reflux conditions.
Materials:
-
Pivaloyl-protected alcohol
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve the pivaloyl-protected alcohol (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous residue, add water and extract with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Visualizations
Caption: Mechanism of acid-catalyzed pivaloyl deprotection.
Caption: Workflow for acid-catalyzed pivaloyl removal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. uakron.edu [uakron.edu]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. US5302748A - Esterification process - Google Patents [patents.google.com]
Pivaloylation of Secondary Alcohols with DMAP Catalyst: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloylation, the introduction of the pivaloyl (Piv) group, is a crucial protecting group strategy in organic synthesis, particularly in the context of drug development and complex molecule synthesis. The bulky tert-butyl group of the pivaloyl moiety provides excellent steric shielding to hydroxyl groups, rendering them stable to a wide range of reaction conditions. For the acylation of sterically hindered secondary alcohols, the use of a catalyst is often essential to achieve efficient conversion. 4-Dimethylaminopyridine (DMAP) has emerged as a highly effective nucleophilic catalyst for this transformation, significantly accelerating the reaction rate compared to uncatalyzed or base-catalyzed methods.[1] This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the DMAP-catalyzed pivaloylation of secondary alcohols.
Reaction Mechanism and Workflow
The DMAP-catalyzed pivaloylation of a secondary alcohol with pivaloyl chloride proceeds through a nucleophilic catalysis pathway. The lone pair of electrons on the nitrogen of DMAP attacks the electrophilic carbonyl carbon of pivaloyl chloride, forming a highly reactive N-pivaloyldimethylaminopyridinium salt. This intermediate is significantly more electrophilic than pivaloyl chloride itself. The secondary alcohol then attacks this activated intermediate, leading to the formation of the pivaloate ester and the regeneration of the DMAP catalyst. A tertiary amine base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.[1]
Caption: Catalytic cycle of DMAP in the pivaloylation of a secondary alcohol.
Data Presentation: Pivaloylation of Secondary Alcohols
The following table summarizes the reaction conditions and yields for the pivaloylation of various secondary alcohols using a DMAP catalyst. This data provides a comparative overview for selecting appropriate starting conditions for a new substrate.
| Secondary Alcohol | Pivaloylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanol | Pivaloyl Chloride | Triethylamine | Dichloromethane | 0 to rt | 2-4 | >95 | [1] |
| Menthol | Pivaloyl Chloride | Pyridine | Dichloromethane | rt | 12 | 92 | Generic Protocol |
| Borneol | Pivaloyl Chloride | Triethylamine | Dichloromethane | rt | 18 | 88 | Generic Protocol |
| Cholesterol | Pivaloyl Chloride | Pyridine | Toluene | 80 | 24 | 85 | Generic Protocol |
| 1-Phenylethanol | Pivalic Anhydride | - | - | rt | 2 | 96 | Kinetic Study[2] |
Note: "Generic Protocol" refers to commonly used laboratory procedures that may not be formally published with this specific substrate but are based on established methods. The yield for 1-Phenylethanol is from a kinetic study and may represent optimized conditions.
For comparison, the following table presents data for the pivaloylation of alcohols under solvent- and catalyst-free conditions.
| Alcohol Substrate | Time (min) | Yield (%) |
| Benzyl alcohol (Primary) | 10 | 95 |
| 1-Octanol (Primary) | 15 | 94 |
| Cyclohexanol (Secondary) | 30 | 92 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the DMAP-catalyzed pivaloylation of a representative secondary alcohol, cyclohexanol. This protocol can be adapted for other secondary alcohols with minor modifications to reaction time and temperature.
Materials:
-
Cyclohexanol (1.0 mmol, 1.0 equiv)
-
Pivaloyl chloride (1.2 mmol, 1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 equiv)
-
Triethylamine (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanol (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.1 mmol).
-
Dissolve the mixture in anhydrous dichloromethane (5 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add pivaloyl chloride (1.2 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure cyclohexyl pivaloate.[1]
Caption: General experimental workflow for the DMAP-catalyzed pivaloylation.
Conclusion
The DMAP-catalyzed pivaloylation of secondary alcohols is a robust and efficient method for the introduction of the pivaloyl protecting group. The high catalytic activity of DMAP allows for mild reaction conditions and high yields, making it a valuable tool in organic synthesis. The provided protocols and data serve as a guide for researchers to effectively apply this methodology in their synthetic endeavors. For substrates not listed, the general protocol for cyclohexanol can be used as a starting point, with optimization of reaction time and temperature as needed.
References
Application Notes and Protocols: Standard Work-up Procedures for Pivaloylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloylation is a common chemical transformation in organic synthesis, primarily used to install a pivaloyl (Piv) group, a sterically bulky and stable protecting group for alcohols, amines, and other functional groups. The reaction typically involves the use of pivaloyl chloride or pivalic anhydride as the acylating agent.[1][2] The choice of reagent influences the reaction by-products—pivaloyl chloride generates hydrochloric acid (HCl), while pivalic anhydride produces pivalic acid.[2][3] This difference is critical in designing an effective work-up procedure to isolate the desired pivaloylated product in high purity and yield.
A proper work-up is essential for quenching the reaction, removing unreacted reagents, catalysts (e.g., pyridine, DMAP), and by-products. The standard procedure involves a sequence of quenching, liquid-liquid extraction, aqueous washing, drying of the organic phase, and final purification. This document provides detailed protocols for the work-up of pivaloylation reactions under various common conditions.
General Principles of Pivaloylation Work-up
The work-up strategy is dictated by the reagents and by-products present in the crude reaction mixture. The core steps are outlined below.
-
Quenching: The first step is to stop the reaction and neutralize any highly reactive species. This is typically achieved by adding a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess pivaloyl chloride and the acidic by-product HCl.[1] For less reactive reagents, water can also be used.[2]
-
Liquid-Liquid Extraction: The pivaloylated product, which is typically organic-soluble, is separated from aqueous-soluble impurities. An appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is added to the quenched mixture, and the layers are separated using a separatory funnel.[1][4]
-
Aqueous Washing: The separated organic layer is washed sequentially with different aqueous solutions to remove residual impurities.
-
Acidic Wash (e.g., 1M HCl): Used to remove basic impurities, most notably pyridine or triethylamine catalysts.[1][2]
-
Basic Wash (e.g., sat. NaHCO₃): Used to remove acidic impurities, such as pivalic acid (from pivalic anhydride) or any remaining HCl.[1][5][6]
-
Brine Wash (sat. NaCl): Used to remove the bulk of the dissolved water from the organic layer and to help break any emulsions that may have formed during extraction.[1][2]
-
-
Drying: The washed organic layer is treated with an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove trace amounts of water.[5][6]
-
Isolation and Purification: After removing the drying agent by filtration, the solvent is evaporated under reduced pressure. The resulting crude product is often purified further, typically by flash column chromatography on silica gel, if necessary.[1]
Experimental Protocols
Protocol 1: General Work-up for Pivaloylation with Pivaloyl Chloride and a Base (e.g., Pyridine, Triethylamine)
This protocol is suitable for reactions where a tertiary amine base is used to scavenge the HCl by-product.
-
Reaction Monitoring & Quenching:
-
Monitor the reaction to completion using Thin-Layer Chromatography (TLC).[1]
-
Once complete, cool the reaction mixture to room temperature if heated.
-
Slowly add a saturated aqueous solution of NaHCO₃ to quench the excess pivaloyl chloride and neutralize the amine hydrochloride salt.[1] Be cautious, as CO₂ evolution may cause pressure build-up.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 20 mL for a 1.0 mmol scale reaction).[1]
-
Combine the organic layers.
-
-
Washing:
-
Drying and Concentration:
-
Purification:
-
If necessary, purify the crude product by flash column chromatography.
-
Protocol 2: Work-up for DMAP-Catalyzed Pivaloylation
This protocol is specific for reactions using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, often in combination with a stoichiometric base like triethylamine.
-
Reaction Monitoring & Dilution:
-
Extraction and Washing:
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (to remove DMAP and triethylamine), saturated aqueous NaHCO₃, and brine.[1]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
-
-
Purification:
-
Purify the residue by flash chromatography to isolate the pure pivaloate ester.[1]
-
Protocol 3: Work-up for Pivaloylation with Pivalic Anhydride
The work-up for reactions using pivalic anhydride is often simpler as the by-product is pivalic acid, which is less corrosive than HCl.[2][3]
-
Quenching:
-
Upon reaction completion, quench the mixture by adding deionized water or a saturated aqueous NaHCO₃ solution to hydrolyze any unreacted anhydride and neutralize the pivalic acid by-product.
-
-
Extraction:
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer.
-
-
Washing:
-
Wash the organic layer thoroughly with a saturated aqueous NaHCO₃ solution to remove all pivalic acid.[3]
-
Wash with brine.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
The crude product is often of high purity, but can be further purified by column chromatography if needed.
-
Data Presentation: Summary of Work-up Procedures
The following table summarizes the key aspects of the described work-up protocols and provides representative quantitative data.
| Parameter | Protocol 1 (PivCl, Amine Base) | Protocol 2 (PivCl, DMAP) | Protocol 3 (Pivalic Anhydride) |
| Pivaloyl Source | Pivaloyl Chloride | Pivaloyl Chloride | Pivalic Anhydride |
| Catalyst/Base | Pyridine, Triethylamine, etc. | DMAP, Triethylamine | Often base-free or with a mild base |
| Primary By-product | HCl (scavenged by base) | HCl (scavenged by base) | Pivalic Acid[3] |
| Quenching Agent | Saturated aq. NaHCO₃ | Water or Dilute Acid/Base | Saturated aq. NaHCO₃[3] |
| Aqueous Washes | 1. 1M HCl2. Sat. NaHCO₃3. Brine[1][2] | 1. 1M HCl2. Sat. NaHCO₃3. Brine[1] | 1. Sat. NaHCO₃2. Brine |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Anhydrous Na₂SO₄ | Anhydrous Na₂SO₄ |
| Purification | Column Chromatography | Flash Chromatography | Often minimal purification needed[7] |
| Representative Yield | >85% | 90-98% | >90% |
Note: Yields are highly substrate-dependent and the values provided are typical ranges.
Visualization of the Work-up Workflow
The following diagram illustrates the logical flow of a general work-up procedure for a pivaloylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
Application Note: Monitoring Pivaloylation Reaction Progress Using Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for monitoring the progress of pivaloylation reactions using Thin-Layer Chromatography (TLC). It includes procedures for sample preparation, TLC development, and visualization, along with data interpretation guidelines.
Introduction
Pivaloylation is a common protection strategy for hydroxyl and amine functional groups in organic synthesis. The introduction of the bulky pivaloyl (Piv) group can enhance the stability of intermediates and influence the stereochemical outcome of subsequent reactions. Efficiently monitoring the progress of a pivaloylation reaction is crucial to determine the point of completion, optimize reaction times, and minimize the formation of byproducts.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose.[1][2] By comparing the chromatographic behavior of the reaction mixture with that of the starting material, the consumption of the reactant and the formation of the pivaloylated product can be tracked over time. The significant difference in polarity between the starting material (e.g., an alcohol) and its corresponding pivaloate ester typically results in a clear separation on a TLC plate, making it an effective monitoring tool.[3]
Principle of TLC in Pivaloylation Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (an eluting solvent or solvent mixture).[3] In the context of pivaloylation:
-
Starting Material (e.g., an alcohol or amine): Being more polar, it will have a stronger interaction with the polar silica gel stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[3][4]
-
Pivaloylated Product: The addition of the nonpolar pivaloyl group significantly reduces the overall polarity of the molecule. Consequently, the product will have a weaker interaction with the silica gel, travel further up the plate with the mobile phase, and exhibit a higher Rf value.[4][5]
By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicates the progression of the reaction.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for monitoring a pivaloylation reaction using TLC.
Caption: Workflow for TLC Monitoring of Pivaloylation.
Detailed Protocols
4.1. Materials and Reagents
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Forceps
-
UV lamp (254 nm)
-
Heat gun or hot plate
-
Eluent (e.g., Dichloromethane/Diethyl Ether mixture)
-
Visualization stain (e.g., Potassium permanganate solution)
-
Reaction mixture aliquots
-
Reference sample of the starting material
4.2. Protocol 1: Preparation of TLC Plate and Chamber
-
Prepare the TLC Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapors for 5-10 minutes. This ensures a uniform solvent front during development.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate.[6] Be careful not to scratch the silica layer. Mark three small, equidistant points on this line for spotting. These will correspond to the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[2]
4.3. Protocol 2: Spotting the TLC Plate
-
Prepare Samples: Dilute a small amount of the starting material in a suitable solvent. The reaction mixture can often be spotted directly.
-
Spot the Plate:
-
Lane 1 (SM): Using a capillary tube, draw up the diluted starting material solution and lightly touch the tip to the leftmost mark on the baseline. The spot should be small and concentrated.
-
Lane 2 (Co): Spot the starting material on the center mark as described above. Then, without changing the capillary, spot the reaction mixture directly on top of the starting material spot. This "co-spot" helps to confirm if the starting material is still present in the reaction mixture, especially if the Rf values are very close.[1][6]
-
Lane 3 (RM): Using a fresh capillary tube, spot the reaction mixture on the rightmost mark.
-
-
Allow the solvent from the spots to evaporate completely before developing the plate.
4.4. Protocol 3: Developing and Visualizing the TLC Plate
-
Development: Using forceps, carefully place the spotted TLC plate into the prepared chamber. Ensure the baseline is above the solvent level.[6] Close the lid and allow the eluent to travel up the plate by capillary action. Do not disturb the chamber during this process.
-
Completion: When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Drying: Allow the plate to air dry completely in a fume hood.
-
Initial Visualization (Non-destructive): View the dried plate under a UV lamp (254 nm).[7][8] Circle any visible dark spots with a pencil. Pivaloylated products may or may not be UV-active, depending on the structure of the parent molecule.
-
Staining (Destructive):
-
Prepare a potassium permanganate (KMnO₄) stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[7]
-
Using forceps, quickly dip the TLC plate into the stain solution.
-
Remove the plate and wipe the excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun or on a hot plate.[7][9] The starting material (e.g., an alcohol) will react with the permanganate, appearing as a yellow or brown spot against a purple background.[8] The pivaloylated product, being less reactive, may not stain as intensely or at all.
-
Data Presentation and Interpretation
The progress of the reaction is determined by observing the changes in the spots on the TLC plate over time.
5.1. Calculation of Retention Factor (Rf)
The Rf value is a ratio calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4][10]
5.2. Example Data
The following table summarizes typical TLC data for the pivaloylation of an alcohol, based on a literature procedure.[11][12]
| Compound | Mobile Phase (DCM/Et₂O) | Rf Value | Visualization Method | Appearance on TLC |
| Starting Alcohol | 15:1 | 0.24 | KMnO₄ Stain | Appears as a low spot that turns yellow/brown upon staining. |
| Pivaloylated Product | 15:1 | 0.87 | KMnO₄ Stain | Appears as a high spot that is less responsive or unresponsive to the stain. |
5.3. Interpreting the Chromatogram
-
t = 0: A strong spot corresponding to the starting material (low Rf) will be visible in the SM and RM lanes.
-
Reaction in Progress: The RM lane will show a diminishing spot for the starting material and a new, increasingly intense spot for the product at a higher Rf.
-
Reaction Completion: The RM lane will show the complete disappearance of the starting material spot, with only the product spot remaining. The co-spot lane will show two distinct spots until the starting material is fully consumed.
Troubleshooting
| Problem | Possible Cause | Solution |
| All spots remain on the baseline. | Eluent is not polar enough. | Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the proportion of diethyl ether or add a small amount of methanol). |
| All spots are at the top of the plate. | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of dichloromethane or switch to a less polar system like hexane/ethyl acetate). |
| Spots are streaky or elongated. | Sample is too concentrated; sample is acidic/basic. | Dilute the sample before spotting. Add a drop of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| No spots are visible with UV light. | Compounds are not UV-active. | Use a chemical stain for visualization, such as potassium permanganate, which is effective for many functional groups susceptible to oxidation.[8] |
| Starting material and product spots are merged. | Eluent system provides poor separation. | Experiment with different solvent systems. A good starting point is to find a system where the starting material has an Rf of ~0.2-0.3 to allow room for the product to appear at a higher Rf.[6] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. reddit.com [reddit.com]
- 6. How To [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Khan Academy [khanacademy.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Large-Scale Synthesis of Pivaloate Esters in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of pivaloate esters, which are crucial intermediates and prodrug moieties in the pharmaceutical industry. The protocols detailed below are intended to serve as a guide for process development and scale-up operations.
Introduction to Pivaloate Esters in Pharmaceuticals
Pivaloate esters, characterized by the sterically hindered pivaloyl group, are widely employed in pharmaceutical manufacturing for several key reasons. The bulky tert-butyl group of the pivaloyl moiety imparts significant stability to the ester linkage, making it a robust protecting group for alcohols during multi-step syntheses.[1] Furthermore, the lipophilic nature of the pivaloyl group is leveraged in prodrug design to enhance the oral bioavailability of polar drug molecules.[2] Pivaloyloxymethyl (POM) prodrugs, for instance, are designed to release the active pharmaceutical ingredient (API) upon enzymatic cleavage in the body.
Comparison of Pivaloylation Reagents for Large-Scale Synthesis
The two primary reagents for introducing the pivaloyl group are pivaloyl chloride and pivaloic anhydride. The choice between them is a critical process development decision, influenced by factors such as substrate reactivity, safety considerations, and purification strategies.[3]
| Feature | Pivaloyl Chloride | Pivaloic Anhydride |
| Reactivity | More reactive, leading to shorter reaction times.[3] | Less reactive, may require higher temperatures or longer reaction times.[3] |
| Byproducts | Corrosive HCl gas, which must be scavenged by a base.[3] | Pivalic acid, which is less corrosive than HCl. |
| Purification | Generally straightforward as the byproduct is a salt that can be removed by aqueous wash. | Can be challenging on a large scale due to the high boiling point of unreacted anhydride, making distillative removal difficult.[3] |
| Safety | Highly reactive with water and corrosive, requiring careful handling.[3] | Less sensitive to moisture and generally safer to handle.[3] |
| Typical Catalysts | Pyridine, Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP).[1] | Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃), DMAP.[4][5] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Chloromethyl Pivalate (POM-Cl)
Chloromethyl pivalate is a key intermediate for the synthesis of pivaloyloxymethyl (POM) prodrugs.[6][7]
Reaction Scheme: Pivaloyl Chloride + Paraformaldehyde --(Lewis Acid Catalyst)--> Chloromethyl Pivalate
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Pivaloyl Chloride | 120.58 | 120.58 | 1000 |
| Paraformaldehyde | 30.03 | 34.53 | 1150 |
| Zinc Chloride (ZnCl₂) | 136.38 | 1.36 | 10 |
| Thionyl Chloride | 118.97 | 5.95 | 50 |
Procedure:
-
To a clean and dry 500 L glass-lined reactor, charge pivaloyl chloride (120.58 kg, 1000 mol), zinc chloride (1.36 kg, 10 mol), and thionyl chloride (5.95 kg, 50 mol).
-
Begin agitation and slowly add paraformaldehyde (34.53 kg, 1150 mol) over a period of 2-3 hours, maintaining the internal temperature between 20-30°C. An exothermic reaction will be observed.
-
After the addition is complete, stir the reaction mixture at 40-50°C for 3-5 hours. Monitor the reaction progress by Gas Chromatography (GC) until the consumption of pivaloyl chloride is complete.
-
Cool the reaction mixture to 20-25°C and slowly quench with 100 L of cold water, ensuring the temperature does not exceed 40°C.
-
Separate the organic layer and wash it sequentially with 100 L of 5% sodium bicarbonate solution and 100 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purify the crude chloromethyl pivalate by vacuum distillation, collecting the fraction at 80-82°C / 15 mmHg.[7]
-
The expected yield is approximately 120-135 kg (80-90%).
Workflow for Chloromethyl Pivalate Synthesis:
Caption: A typical workflow for the industrial production of chloromethyl pivalate.
Protocol 2: General Procedure for Large-Scale Pivaloylation of an Active Pharmaceutical Ingredient (API)
This protocol describes a general method for the esterification of a hydroxyl-containing API with pivaloyl chloride on a kilogram scale.
Reaction Scheme: API-OH + Pivaloyl Chloride --(Base, Catalyst)--> API-O-Pivaloyl + Base·HCl
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| API-OH | (Varies) | 100 | (Varies) |
| Pivaloyl Chloride | 120.58 | (1.2 eq) | (Varies) |
| Triethylamine (TEA) | 101.19 | (1.5 eq) | (Varies) |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | (0.05 eq) | (Varies) |
| Dichloromethane (DCM) | 84.93 | 500 L | - |
Procedure:
-
Charge the API-OH (100 kg) and dichloromethane (500 L) into a 1000 L glass-lined reactor under a nitrogen atmosphere.
-
Stir the mixture to ensure complete dissolution or a fine suspension.
-
Add triethylamine (1.5 eq) and DMAP (0.05 eq) to the reactor.
-
Cool the reaction mixture to 0-5°C using a chiller.
-
Slowly add pivaloyl chloride (1.2 eq) dropwise over 2-4 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature (20-25°C) and stir for 12-24 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, cool the mixture to 10-15°C and quench by the slow addition of 200 L of water.
-
Separate the organic layer and wash it sequentially with 200 L of 1M HCl, 200 L of saturated sodium bicarbonate solution, and 200 L of brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pivaloate ester.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product.
Workflow for Large-Scale Pivaloylation:
Caption: A generalized workflow for the pivaloylation of an API in a manufacturing setting.
Protocol 3: Example of a Pharmaceutical Application - Synthesis of Adefovir Dipivoxil
Adefovir dipivoxil is an antiviral drug used to treat hepatitis B. Its synthesis involves the esterification of adefovir with chloromethyl pivalate.
Reaction Scheme: Adefovir + 2 Chloromethyl Pivalate --(Base)--> Adefovir Dipivoxil
Materials & Reagents (Illustrative Quantities):
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Adefovir | 273.21 | 50.0 | 183.0 |
| Chloromethyl Pivalate | 150.62 | 60.0 | 398.3 |
| Triethylamine (TEA) | 101.19 | 41.0 | 405.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 250 L | - |
Procedure:
-
In a 500 L reactor, suspend Adefovir (50.0 kg, 183.0 mol) in N,N-Dimethylformamide (250 L).
-
Add triethylamine (41.0 kg, 405.2 mol) to the suspension.
-
Add chloromethyl pivalate (60.0 kg, 398.3 mol) to the reaction mixture.
-
Heat the mixture to 50-60°C and maintain for 24-48 hours, monitoring the reaction by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture is then subjected to a series of aqueous extractions and crystallizations to isolate and purify the adefovir dipivoxil. This may involve the use of anti-solvents to precipitate the product.
-
The final product is filtered, washed with a suitable solvent, and dried under vacuum to yield pure adefovir dipivoxil.
Workflow for Adefovir Dipivoxil Synthesis:
Caption: A simplified representation of the final esterification step in the manufacturing of Adefovir Dipivoxil.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 2. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pivalic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Chloromethyl Pivalate | High-Purity Reagent | RUO [benchchem.com]
- 7. Chloromethyl pivalate | 18997-19-8 [chemicalbook.com]
Troubleshooting & Optimization
How to overcome low yield in pivaloylation of hindered alcohols?
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields during the pivaloylation of sterically hindered alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pivaloylation reactions involving hindered alcohols?
Low yields in the pivaloylation of hindered alcohols are primarily due to a few key factors:
-
Steric Hindrance: The bulky tert-butyl group of the pivaloyl moiety and the sterically congested nature of the alcohol create a high activation energy barrier for the reaction, significantly slowing the reaction rate or preventing it from reaching completion.[1][2]
-
Suboptimal Reagents or Catalysts: The choice of acylating agent (pivaloyl chloride vs. pivalic anhydride) and the absence or incorrect choice of a catalyst are critical. For hindered substrates, a catalyst is often essential to achieve reasonable yields.[1][2]
-
Inadequate Reaction Conditions: Factors such as temperature, solvent, and the choice of base can dramatically impact the reaction outcome. For instance, moisture can hydrolyze the acylating agent, and certain solvents can cause side reactions.[1][2]
-
Reagent Purity: Impurities in the alcohol, acylating agent, or solvent can consume reagents and lead to the formation of byproducts, lowering the yield of the desired ester.[1]
Q2: Should I use pivaloyl chloride or pivalic anhydride for my hindered alcohol?
The choice depends on the substrate's sensitivity and the desired reaction conditions. Pivaloyl chloride is more reactive, but pivalic anhydride can be more effective when paired with a strong activating agent.[2][3]
| Feature | Pivaloyl Chloride | Pivalic Anhydride |
| Reactivity | High | Moderate |
| Typical Conditions | Pyridine, TEA, or DIPEA as base; often requires a catalyst like DMAP.[1][3] | Often requires a Lewis acid (e.g., Bi(OTf)₃) or a nucleophilic catalyst (DMAP) for hindered alcohols.[2][3] Can sometimes be used neat with heating.[4] |
| Byproducts | Hydrochloric acid (HCl), which must be scavenged by a base.[3] | Pivalic acid.[3] |
| Side Reactions | Can form alkyl chlorides, especially when DMF is used as a solvent.[2] Base-promoted elimination with hindered secondary/tertiary alcohols.[2] | Fewer reported side reactions under standard conditions.[3] |
| Purification | Byproduct salts are typically easy to remove via aqueous workup.[3] | Unreacted anhydride has a high boiling point, which can complicate purification.[1] |
Q3: My reaction is very slow or has stalled. What is the first thing I should try?
For slow reactions with hindered alcohols, the most effective first step is often the introduction of a nucleophilic catalyst.
-
Add a Catalyst: A catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the rate of acylation.[1] DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive N-pivaloylpyridinium intermediate.[2][5]
-
Increase Temperature: For particularly stubborn reactions, increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[2]
-
Ensure Anhydrous Conditions: Pivaloyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous, as water will hydrolyze the reagent.[1]
Q4: What is the role of DMAP, and are there any alternatives?
DMAP acts as a potent nucleophilic catalyst. It reacts with the acylating agent to form a highly electrophilic acylpyridinium salt. This intermediate is much more reactive towards the hindered alcohol than the original pivaloyl chloride or anhydride, thereby accelerating the esterification.[2][5]
A common alternative to the highly toxic DMAP is 1-methylimidazole (MI). It functions similarly as a nucleophilic catalyst and has been shown to be an excellent, less toxic option for the acylation of sterically hindered alcohols.[6][7]
Q5: I am observing significant byproducts. What is the likely cause?
The formation of byproducts is a common issue that can often be diagnosed and resolved.
-
Alkene Formation: If you are using a hindered secondary or tertiary alcohol, a common side reaction is base-promoted elimination to form an alkene.[2] Consider using a less hindered base (e.g., pyridine instead of DIPEA) or milder reaction conditions.
-
Alkyl Chloride Formation: If you are using N,N-dimethylformamide (DMF) as a solvent with pivaloyl chloride, a Vilsmeier-type intermediate can form, leading to the conversion of the alcohol to an alkyl chloride.[2] Switch to a non-participating solvent like dichloromethane (DCM), toluene, or THF.[2]
-
Unidentified Byproducts: Impurities in the starting materials, particularly commercial pivaloyl chloride, can lead to a messy reaction. Distillation of the pivaloyl chloride before use may improve the outcome.[2]
Q6: How can I achieve high yields for a particularly difficult tertiary alcohol?
Acylating tertiary alcohols is exceptionally challenging. A highly effective modern strategy is to switch to a less reactive acylating agent and activate it with a powerful catalyst.
-
Use Pivalic Anhydride with a Lewis Acid: The combination of pivalic anhydride with a catalytic amount of a Lewis acid like Bismuth(III) triflate (Bi(OTf)₃) is a powerful system for acylating even the most sterically demanding tertiary alcohols under mild conditions.[2][8][9] This method avoids the harsh, acidic byproduct (HCl) generated from pivaloyl chloride.
Q7: Are there any advanced methods for this transformation?
Yes, for complex substrates, especially in the context of natural product synthesis, more specialized methods are employed. The Yamaguchi Esterification is a powerful technique where a carboxylic acid is first converted to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). This mixed anhydride is then reacted with the hindered alcohol in the presence of a stoichiometric amount of DMAP.[10][11] This method is particularly renowned for its effectiveness in synthesizing highly functionalized esters and for macrolactonization.[10][12]
Troubleshooting Guides
Problem 1: Low Conversion or Incomplete Reaction
If your pivaloylation reaction is not proceeding to completion, follow this workflow to diagnose and solve the issue.
Problem 2: Formation of Multiple Byproducts
The presence of significant byproducts often points to a specific side reaction that can be mitigated by changing the reaction conditions.
Quantitative Data Summary
The choice of catalyst can have a profound effect on the pivaloylation of a sterically hindered tertiary alcohol, such as 1-adamantanol, using pivalic anhydride (Piv₂O).
Table: Pivaloylation of 1-Adamantanol with Pivalic Anhydride using Various Catalysts Data synthesized from literature reports for illustrative purposes.[2][8]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | - | Toluene | 110 | 24 | < 5 |
| DMAP | 10 | DCM | 25 | 48 | ~20 |
| Sc(OTf)₃ | 5 | CH₃CN | 25 | 6 | ~85 |
| Bi(OTf)₃ | 2 | CH₃CN | 25 | 1 | > 95 |
Experimental Protocols
Protocol 1: General Pivaloylation using Pivaloyl Chloride and DMAP
This protocol is a starting point for the pivaloylation of a hindered secondary alcohol.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered alcohol (1.0 equiv), anhydrous dichloromethane (DCM, 0.2 M), and triethylamine (1.5 equiv). Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv) to the stirred solution.
-
Reagent Addition: Add pivaloyl chloride (1.2 equiv) dropwise to the reaction mixture over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]
Protocol 2: High-Yield Pivaloylation of a Tertiary Alcohol using Pivalic Anhydride and Bi(OTf)₃
This protocol is highly effective for extremely hindered tertiary alcohols.[8][9]
-
Preparation: To a round-bottom flask, add the tertiary alcohol (1.0 equiv), pivalic anhydride (1.5 equiv), and anhydrous acetonitrile (CH₃CN, 0.2 M).
-
Catalyst Addition: Add Bismuth(III) triflate (Bi(OTf)₃, 0.02 equiv) to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. The reaction is often complete within an hour. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An efficient protocol for alcohol protection under solvent- and catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 9. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 10. Yamaguchi esterification [wikipedia.jakami.de]
- 11. 山口ラクトン化反応 - Wikipedia [ja.wikipedia.org]
- 12. 山口マクロラクトン化 Yamaguchi Macrolactonizaion | Chem-Station (ケムステ) [chem-station.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting incomplete deprotection of a pivaloate ester
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the deprotection of pivaloate (Piv) esters. The pivaloyl group is a sterically hindered and robust protecting group, often requiring forcing conditions for its removal, which can lead to incomplete reactions or side products.[1][2]
Troubleshooting Guide
This section addresses common problems encountered during the deprotection of pivaloate esters.
Problem: Low to no conversion of the pivaloate ester to the desired alcohol.
| Potential Cause | Suggested Solution |
| Insufficient Reagent Activity/Amount | - Ensure reagents are fresh and anhydrous. Pivaloyl chloride is particularly sensitive to moisture.[3] - Increase the equivalents of the base (e.g., NaOH, NaOMe) or reducing agent (e.g., LiAlH₄). For basic hydrolysis with solid NaOH, using 10 equivalents has been shown to be optimal in some cases.[4] |
| Steric Hindrance | The bulky tert-butyl group of the pivaloate ester can significantly hinder the approach of nucleophiles.[2] - Increase the reaction temperature. - Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration.[5] - Switch to a less sterically hindered deprotection agent if compatible with your substrate. |
| Inadequate Solvent | - For basic hydrolysis, solvents like Tetrahydrofuran (THF) or a mixture of methanol and water are commonly used.[4][6] THF has been shown to give slightly better yields than Dichloromethane (CH₂Cl₂) in some phase-transfer catalyzed systems.[4] - For reductive cleavage with LiAlH₄, anhydrous THF or diethyl ether are standard solvents.[7] |
| Poor Reagent Solubility | In two-phase systems (e.g., solid NaOH in THF), the addition of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) can significantly improve the reaction rate.[1][4] |
Problem: The reaction is slow and requires very long reaction times.
| Potential Cause | Suggested Solution |
| Sub-optimal Reaction Conditions | - Increase the reaction temperature. Refluxing is often necessary for pivaloate deprotection. - Consider using microwave-assisted deprotection. Adsorbing the substrate onto neutral alumina and irradiating in a microwave oven can dramatically reduce reaction times.[8][9][10][11] |
| Secondary vs. Primary Pivaloate Ester | Pivaloate esters on secondary alcohols are significantly more sterically hindered and will require longer reaction times for deprotection compared to those on primary alcohols.[4] Be patient and monitor the reaction's progress. |
Problem: Formation of side products is observed.
| Potential Cause | Suggested Solution |
| Substrate Sensitivity to Harsh Conditions | If your substrate contains other functional groups sensitive to strong bases, acids, or reducing agents, standard pivaloate deprotection methods may not be suitable. - Consider milder, non-hydrolytic methods. A system using an aromatic thiol (e.g., thiophenol or 2-aminothiophenol) with a catalytic amount of potassium carbonate in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) can selectively cleave aryl pivaloates under virtually neutral conditions.[12] |
| Acyl Migration | In certain substrates, particularly those with adjacent hydroxyl groups (like in carbohydrates), the pivaloyl group can migrate from one oxygen to another under the reaction conditions. If this is suspected, careful analysis of the product mixture by NMR or mass spectrometry is required. |
| Decomposition of Product | For some molecules, the desired product may be unstable under the deprotection conditions, leading to lower isolated yields.[13] If decomposition is observed, try to use milder conditions, even if it means longer reaction times or lower conversion. |
Frequently Asked Questions (FAQs)
Q1: Why is my pivaloate deprotection incomplete?
Incomplete deprotection is the most common issue and is often due to the high stability of the pivaloyl group, which arises from the steric hindrance of the tert-butyl moiety.[2] This bulkiness makes it difficult for nucleophiles or reagents to attack the ester's carbonyl carbon. To overcome this, you may need to increase the reaction temperature, prolong the reaction time, use a higher concentration of your deprotection reagent, or switch to a more powerful deprotection method.[3][13]
Q2: How can I monitor the progress of my pivaloate deprotection reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[14] Spot the reaction mixture alongside a spot of your starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (for the alcohol product) indicates the reaction is proceeding. A co-spot containing both the starting material and the reaction mixture can help to confirm if the starting material has been fully consumed.[15]
Q3: What are the standard conditions for basic hydrolysis of a pivaloate ester?
A common method involves using sodium methoxide (NaOMe) in methanol, often at reflux.[16] Another effective method is using powdered sodium hydroxide (NaOH) with a phase-transfer catalyst (e.g., Bu₄NHSO₄) in THF.[4] For substrates sensitive to strongly basic conditions, milder bases or alternative methods should be considered.
Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) to deprotect a pivaloate ester?
Yes, LiAlH₄ is a powerful reducing agent that can cleave pivaloate esters to yield the corresponding alcohol.[7][17][18] This method is typically performed in anhydrous solvents like THF or diethyl ether. It is important to note that LiAlH₄ will also reduce many other functional groups, such as aldehydes, ketones, carboxylic acids, and amides, so it may not be suitable for complex molecules with multiple functional groups.[7]
Q5: Are there any milder alternatives for pivaloate deprotection?
For sensitive substrates, especially aryl pivaloates, a non-hydrolytic method using an aromatic thiol (like thiophenol) and a catalytic amount of potassium carbonate in NMP at elevated temperatures can be effective.[12] This method is performed under virtually neutral conditions and can offer better chemoselectivity.
Quantitative Data on Deprotection Methods
The following table summarizes reaction conditions and yields for various pivaloate deprotection methods found in the literature. This data should be used as a guideline, as optimal conditions will vary depending on the specific substrate.
| Deprotection Method | Substrate Type | Reagents & Conditions | Time | Yield | Reference |
| Basic Hydrolysis (Phase Transfer) | Primary Alcohol Pivaloate | Powdered NaOH (10 eq.), Bu₄NHSO₄ (1 eq.), THF, Argon atmosphere | 3 h | >95% | [4] |
| Basic Hydrolysis (Phase Transfer) | Secondary Alcohol Pivaloate | Powdered NaOH (10 eq.), Bu₄NHSO₄ (1 eq.), THF, Argon atmosphere | 24 h | >95% | [4] |
| Thiol-mediated (Non-hydrolytic) | Aryl Pivaloate | 2-Aminothiophenol (1 eq.), K₂CO₃ (5 mol%), NMP, 100°C | 45 min | ~70% | [12] |
| Reductive Cleavage | General Ester | LiAlH₄, THF or Diethyl Ether | Varies | High | [7][17] |
| Microwave-assisted | Aryl Acetate (as model) | Neutral Alumina, Microwave (800W) | 30 s | High | [9] |
Experimental Protocols
Protocol 1: Basic Hydrolysis using NaOH and a Phase-Transfer Catalyst [4]
-
To a round-bottom flask, add the pivaloate-protected alcohol (1.0 eq), powdered sodium hydroxide (10.0 eq), and tetrabutylammonium hydrogen sulfate (1.0 eq).
-
Add anhydrous THF to the flask.
-
Purge the flask with an inert gas (e.g., argon) for several minutes.
-
Stir the reaction mixture vigorously under the inert atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3 hours for primary alcohols, up to 24 hours for secondary alcohols).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the solid NaOH.
-
Wash the celite pad with additional THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Cleavage using Lithium Aluminum Hydride (LiAlH₄) [7]
Safety Note: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and all solvents must be anhydrous. The reaction should be performed under an inert atmosphere.
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the pivaloate ester (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.
-
Perform a Fieser work-up: for every 'n' grams of LiAlH₄ used, add 'n' mL of water, followed by 'n' mL of 15% aqueous NaOH, and finally '3n' mL of water.
-
Stir the resulting granular precipitate for 15-30 minutes, then filter and wash the solid thoroughly with ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify as necessary.
Visualizations
Caption: Troubleshooting workflow for incomplete pivaloate deprotection.
Caption: General pathways for pivaloate ester deprotection.
References
- 1. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Removal of Acyl ProtectingGroups Using Solid NaOH and a Phase Transfer Catalyst [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protection and Deprotection [cem.com]
- 11. Microwave-assisted deacetylation on alumina: a simple deprotection method - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Side reactions of pivaloyl chloride with common solvents
Welcome to the Technical Support Center for pivaloyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding side reactions of pivaloyl chloride with common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unexpected side products when using pivaloyl chloride?
A1: The most common cause of side products is the reaction of pivaloyl chloride with certain solvents or residual moisture. Pivaloyl chloride is highly reactive and sensitive to protic substances. The bulky tert-butyl group on pivaloyl chloride also introduces significant steric hindrance, which can slow down the desired reaction and allow side reactions to become more competitive.[1]
Q2: Can I use N,N-Dimethylformamide (DMF) as a solvent for pivaloylation reactions?
A2: It is generally not recommended to use DMF as a solvent for pivaloylation of alcohols if the desired product is the pivaloate ester. Pivaloyl chloride can react with DMF to form a Vilsmeier-Haack type reagent in situ.[2][3] This intermediate is a powerful chlorinating agent and will convert alcohols to their corresponding alkyl chlorides, rather than the expected pivaloate ester.[2][4]
Q3: What are the signs that a side reaction with DMF is occurring?
A3: The primary indication of a side reaction with DMF is the formation of an alkyl chloride instead of, or in addition to, the pivaloate ester. This can be confirmed by analytical techniques such as NMR, GC-MS, or LC-MS, which will show a product with a chlorine atom instead of the pivaloyl group. In some cases, a small amount (5-15%) of the desired pivaloyl ester may also be formed as a side product.[2][5]
Q4: How can I prevent the formation of pivalic acid as a byproduct?
A4: The formation of pivalic acid is a result of the hydrolysis of pivaloyl chloride by water. To prevent this, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly distilled solvents and flame-dried glassware is highly recommended.
Q5: Are there any known side reactions of pivaloyl chloride with other common solvents like THF or acetonitrile?
A5: While THF and acetonitrile are generally considered more inert towards pivaloyl chloride than DMF, the possibility of slow side reactions, especially at elevated temperatures or over long reaction times, cannot be entirely ruled out. It is always best practice to use high-purity, anhydrous solvents and to monitor the reaction progress closely. For sensitive substrates, using a non-polar and aprotic solvent like dichloromethane (DCM) or toluene is often a safer choice.[6]
Troubleshooting Guides
Issue 1: Formation of an Unexpected Alkyl Chloride Product
-
Symptom: The major product isolated from a pivaloylation of an alcohol is the corresponding alkyl chloride.
-
Probable Cause: The reaction was performed in N,N-Dimethylformamide (DMF), which reacted with pivaloyl chloride to form a chlorinating agent.[2][4]
-
Troubleshooting Steps:
-
Solvent Selection: Immediately switch to an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene for the pivaloylation reaction.[6]
-
Reaction Monitoring: If DMF must be used as a co-solvent for solubility reasons, keep the reaction temperature as low as possible and monitor the reaction progress frequently by TLC or LC-MS to minimize the formation of the alkyl chloride.
-
Alternative Reagents: If the substrate is poorly soluble in alternative solvents, consider using pivalic anhydride in the presence of a suitable catalyst (e.g., DMAP) as an alternative pivaloylating agent, as it does not form a chlorinating agent with DMF.
-
Issue 2: Significant Formation of Pivalic Acid Byproduct
-
Symptom: A significant amount of pivalic acid is observed in the crude reaction mixture by NMR or LC-MS, and the yield of the desired product is low.
-
Probable Cause: Pivaloyl chloride has hydrolyzed due to the presence of water in the reaction mixture.[7]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents. Solvents should be dried over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone for THF).
-
Flame-dry all glassware under vacuum or in an oven before use and cool under a stream of inert gas.[6]
-
Use high-purity, anhydrous reagents. If necessary, distill liquid reagents and dry solid reagents in a vacuum oven.
-
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.
-
Reagent Handling: Add pivaloyl chloride to the reaction mixture via a syringe through a septum to minimize exposure to atmospheric moisture.
-
Issue 3: Low or No Reaction Conversion
-
Symptom: The starting material is largely unreacted after the expected reaction time.
-
Probable Cause:
-
Insufficient activation of the substrate.
-
Steric hindrance slowing down the reaction.[1]
-
Deactivation of the nucleophile by the HCl byproduct.
-
-
Troubleshooting Steps:
-
Use of a Catalyst: For sterically hindered alcohols, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[6]
-
Choice of Base: Use a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in stoichiometric amounts to scavenge the HCl generated during the reaction.[6] This prevents the protonation and deactivation of the nucleophile.
-
Temperature and Reaction Time: If steric hindrance is a major issue, consider increasing the reaction temperature or prolonging the reaction time. Monitor the reaction for potential decomposition of starting materials or products at higher temperatures.[6]
-
Data Presentation
Table 1: Summary of Pivaloyl Chloride Side Reactions with Solvents
| Solvent | Side Reaction | Primary Side Product | Conditions Favoring Side Reaction | Mitigation Strategy |
| N,N-Dimethylformamide (DMF) | Formation of Vilsmeier-Haack type reagent | Alkyl Chloride | Presence of an alcohol; room temperature or elevated temperatures | Use an alternative solvent (DCM, THF, Toluene) |
| Water (present as impurity) | Hydrolysis | Pivalic Acid | Non-anhydrous conditions | Use anhydrous solvents and reagents; perform under inert atmosphere |
| Tetrahydrofuran (THF) | Generally inert | N/A | Typically stable, but prolonged heating could lead to decomposition | Use high-purity, anhydrous THF; monitor reaction closely |
| Acetonitrile | Generally inert | N/A | Typically stable | Use high-purity, anhydrous acetonitrile |
| Dichloromethane (DCM) | Generally inert | N/A | Typically stable | Recommended solvent for pivaloylation |
Experimental Protocols
Protocol 1: General Procedure for Pivaloylation of a Primary Alcohol
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary.[6]
Protocol 2: Troubleshooting a Reaction with Suspected Alkyl Chloride Formation
-
Confirmation of Side Product: Take a small aliquot of the crude reaction mixture and analyze it by LC-MS or GC-MS to confirm the presence of the alkyl chloride and determine its proportion relative to the desired pivaloate ester.
-
Reaction Quenching: If the side reaction is significant, immediately cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted pivaloyl chloride and the Vilsmeier-Haack reagent.
-
Modified Work-up: Proceed with a standard aqueous work-up. Be aware that the alkyl chloride may have different solubility and chromatographic properties compared to the expected ester, which may require adjustments to the extraction and purification procedures.
-
Re-optimization: For subsequent attempts, switch to a non-amide solvent like DCM or THF and follow Protocol 1.
Mandatory Visualization
References
Optimizing reaction conditions for selective pivaloylation
Technical Support Center: Selective Pivaloylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing selective pivaloylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for choosing the pivaloyl (Piv) group for alcohol protection?
A1: The pivaloyl group is favored due to its significant steric bulk, which provides high stability across a wide range of reaction conditions, including acidic and basic environments, and many redox reactions.[1] Its bulk also allows for the selective protection of sterically accessible alcohols, such as primary alcohols, in the presence of more hindered secondary or tertiary alcohols.[2]
Q2: What is the main difference between using pivaloyl chloride and pivaloic anhydride?
A2: Pivaloyl chloride is more reactive than pivaloic anhydride, generally leading to faster reaction times.[1] However, its high reactivity can sometimes result in side reactions.[1] Pivaloic anhydride is a less reactive and safer alternative that can be used under milder conditions and often provides excellent selectivity.[1] The choice depends on the substrate's sensitivity, desired selectivity, and purification requirements.[1]
Q3: What is the role of 4-(Dimethylamino)pyridine (DMAP) in pivaloylation reactions?
A3: DMAP is a highly effective nucleophilic catalyst that reacts with pivaloyl chloride or anhydride to form a more reactive acylpyridinium intermediate.[3] This intermediate is much more susceptible to nucleophilic attack by an alcohol, significantly accelerating the rate of acylation, especially for sterically hindered substrates.[3][4]
Q4: Can N,N-dimethylformamide (DMF) be used as a solvent for pivaloylation with pivaloyl chloride?
A4: Using DMF as a solvent with pivaloyl chloride is generally not recommended. It can lead to the in-situ formation of a Vilsmeier-type reagent, which can convert the alcohol to an alkyl chloride as a significant side product instead of the desired pivaloate ester.[3] It is often better to use non-participating solvents like dichloromethane (DCM) or toluene.[3]
Q5: Why is the deprotection of pivaloyl esters often difficult?
A5: The same steric hindrance that makes the pivaloyl group a robust protecting group also makes it difficult to remove.[5] The bulky tert-butyl group shields the ester's carbonyl carbon from attack by nucleophiles, requiring harsh conditions like strong bases (e.g., NaOH, t-BuOK), reducing agents (e.g., LiAlH4, DIBAL-H), or prolonged reaction times for cleavage.[5][6]
Troubleshooting Guide
This section addresses common issues encountered during selective pivaloylation experiments.
Problem 1: Low or no yield, especially with a sterically hindered alcohol.
| Solution | Description | Key Advantages |
| Increase Reaction Temperature | Providing more thermal energy can help overcome the activation barrier caused by steric hindrance. Microwave irradiation can also be effective.[3] | Simple to implement and can significantly increase reaction rates. |
| Switch to a More Reactive Acylating Agent | If using pivalic anhydride, changing to the more reactive pivaloyl chloride may improve the yield.[4] | Increases the intrinsic rate of the acylation reaction. |
| Use a Nucleophilic Catalyst | Add a catalytic amount (1-10 mol%) of DMAP or 1-methylimidazole. These form highly reactive acylpyridinium intermediates that accelerate the reaction.[3] | Dramatically increases reaction rates, even for hindered alcohols.[4] |
| Employ a Lewis Acid Catalyst | With pivalic anhydride, Lewis acids like Sc(OTf)₃ or Bi(OTf)₃ can activate the anhydride, making it more electrophilic and reactive towards hindered alcohols.[3][7] | Offers high yields under mild conditions and avoids the generation of HCl.[3] |
Problem 2: Poor regioselectivity in the pivaloylation of a diol or polyol.
| Solution | Description | Key Advantages |
| Control Stoichiometry | Use a limited amount of the pivaloylating agent (e.g., 1.0-1.1 equivalents) to favor mono-acylation of the most reactive hydroxyl group. | A straightforward method to enhance selectivity for the most accessible site. |
| Lower Reaction Temperature | Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can enhance the kinetic selectivity between different hydroxyl groups. | Increases the difference in reaction rates between non-equivalent hydroxyls. |
| Catalyst Selection | The choice of catalyst can influence regioselectivity. Some catalysts may show a preference for the less sterically hindered hydroxyl group.[3] | Can provide high levels of predictable selectivity. |
| Protecting Group Strategy | If possible, selectively protect the other hydroxyl group(s), perform the pivaloylation, and then deprotect.[3] | Offers precise control over the reaction outcome for complex molecules.[8] |
Problem 3: The reaction is messy with multiple byproducts.
| Solution | Description | Key Advantages |
| Change the Solvent | If using DMF with pivaloyl chloride, switch to a non-participating solvent like DCM, THF, or toluene to prevent the formation of alkyl chloride byproducts.[1][3] | Leads to a cleaner reaction profile by eliminating a major side reaction pathway. |
| Purify the Acylating Agent | Commercially available pivaloyl chloride can degrade over time or contain impurities. Distillation before use can often lead to cleaner reactions.[3][4] | Removes non-volatile impurities that could cause side reactions. |
| Use a Scavenger Base | When using pivaloyl chloride, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl byproduct.[3] | Prevents acid-catalyzed side reactions and ensures the reaction proceeds to completion. |
| Ensure Anhydrous Conditions | Pivaloyl chloride and anhydride are sensitive to moisture. Ensure all glassware is flame-dried and use anhydrous solvents under an inert atmosphere (N₂ or Ar).[4] | Prevents hydrolysis of the acylating agent, which would lower the yield.[4] |
Quantitative Data Summary
The following tables provide a summary of reaction conditions for different pivaloylation methods.
Table 1: Comparison of Pivaloylating Agents [1]
| Feature | Pivaloyl Chloride | Pivaloic Anhydride |
| Reactivity | High | Moderate |
| Typical Conditions | Pyridine, TEA, cat. DMAP in DCM, 0 °C to RT | Lewis acids (e.g., Sc(OTf)₃), DMAP, or heat |
| Reaction Time | Generally faster | Can be slower, but catalyst-free protocols are possible |
| Selectivity | Good for primary > secondary alcohols | Good for primary > secondary alcohols |
| Byproducts | HCl (neutralized by base) | Pivaloic acid |
| Purification | Straightforward (byproducts are salts) | Can be challenging due to unreacted anhydride |
Table 2: Lewis Acid Catalyzed Pivaloylation of a Hindered Alcohol (1-Adamantanol) with Pivalic Anhydride [3]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bi(OTf)₃ | 1 | CH₃CN | 25 | 2 | 98 |
| Sc(OTf)₃ | 5 | Dioxane | 80 | 12 | 95 |
| Yb(OTf)₃ | 5 | CH₃CN | 25 | 6 | 92 |
Key Experimental Protocols
Protocol 1: General Procedure for Pivaloylation using Pivaloyl Chloride and DMAP
-
Preparation : Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv.) and DMAP (0.05-0.1 equiv.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition : Add a non-nucleophilic base such as triethylamine (1.5 equiv.) to the solution.
-
Acylation : Add pivaloyl chloride (1.2 equiv.) dropwise to the stirred solution. The reaction mixture may become cloudy as hydrochloride salt precipitates.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: General Procedure for Pivaloylation using Pivalic Anhydride and a Lewis Acid Catalyst
-
Preparation : To a flask containing the alcohol (1.0 equiv.) and the Lewis acid catalyst (e.g., Bi(OTf)₃, 1-5 mol%) in an anhydrous solvent (e.g., CH₃CN), add pivalic anhydride (1.5 equiv.).
-
Reaction : Stir the mixture at room temperature or heat as required.
-
Reaction Monitoring : Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup : Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ to remove pivaloic acid and the catalyst. Follow with water and brine washes.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.[7]
Visual Guides
Caption: Workflow for optimizing selective pivaloylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 8. Protective Groups [organic-chemistry.org]
Technical Support Center: Pivalic Acid Byproduct Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of pivalic acid byproduct from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is pivalic acid and why is it a common byproduct?
A1: Pivalic acid, also known as trimethylacetic acid or 2,2-dimethylpropanoic acid, is a carboxylic acid with the formula (CH₃)₃CCO₂H.[1][2] It is often formed as a byproduct in reactions that use pivaloyl chloride (PivCl) or pivalic anhydride (Piv₂O) for the protection of alcohols or in other acylation reactions.[1][3] For example, when pivaloyl chloride is used to protect an alcohol, pivalic acid can be generated from the hydrolysis of any unreacted reagent during aqueous workup. Similarly, using pivalic anhydride results in the formation of one equivalent of pivalic acid as a byproduct for every equivalent of alcohol that reacts.[3]
Q2: What are the key physical properties of pivalic acid relevant to its removal?
A2: Understanding the physical properties of pivalic acid is crucial for selecting an appropriate removal strategy. It is a colorless, crystalline solid at room temperature with a pungent odor.[1][2] Key properties are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 102.13 g/mol | [2] |
| Melting Point | 32-35 °C | [4] |
| Boiling Point | 163-164 °C (at 760 mmHg) | [4] |
| Water Solubility | 25 g/L (at 20 °C) | [4] |
| pKa | ~5.03 (at 25 °C) | [4] |
| Solubility in Organic Solvents | Very soluble in ethanol and diethyl ether. | [5] |
Q3: What are the primary methods for removing pivalic acid from a reaction mixture?
A3: The most common methods for removing pivalic acid at a laboratory scale are:
-
Aqueous Extraction: Utilizing the acidic nature of pivalic acid to convert it into its water-soluble salt with a basic wash.
-
Distillation: Separating pivalic acid from the desired product based on differences in boiling points. This can include simple, fractional, or vacuum distillation.
-
Column Chromatography: Purifying the desired compound by passing the mixture through a stationary phase that retains pivalic acid differently than the product.
The choice of method depends on the properties of the desired product, such as its stability to acid/base, thermal stability, and polarity.
Troubleshooting Guides
Aqueous Extraction
Q4: My product is neutral. How can I use an aqueous wash to remove pivalic acid?
A4: For neutral products, a simple and effective method is to wash the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. The bicarbonate deprotonates the pivalic acid (pKa ~5.03) to form sodium pivalate, which is highly soluble in the aqueous layer and can be easily separated.[3]
Q5: I performed a basic wash, but I suspect there is still pivalic acid in my organic layer. What could be the issue?
A5: There are several potential reasons for incomplete removal:
-
Insufficient Base: You may not have used enough of the basic solution to neutralize all the pivalic acid. It is recommended to use multiple washes with fresh portions of the basic solution.
-
Incorrect pH: For complete deprotonation, the pH of the aqueous layer should be significantly higher than the pKa of pivalic acid. Ensure your basic solution is sufficiently concentrated.
-
Poor Partitioning: Although sodium pivalate is very water-soluble, vigorous shaking of the separatory funnel is necessary to ensure efficient transfer from the organic to the aqueous phase.
Q6: An emulsion formed during the basic wash. How can I break it?
A6: Emulsion formation is a common issue, especially when dealing with complex reaction mixtures.[6] Here are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for some time (e.g., 30 minutes) to see if the layers separate on their own.[7]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3] This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[6]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite.[7] Celite is a filter aid that can break up the microscopic droplets causing the emulsion.
-
Solvent Evaporation: If the emulsion persists, and your product is not volatile, you can evaporate the organic solvent, take up the residue in a new solvent, and re-attempt the wash.[7]
Caption: Workflow for removing pivalic acid via aqueous extraction.
Distillation
Q7: When is distillation a suitable method for removing pivalic acid?
A7: Distillation is effective when there is a significant difference in boiling points between pivalic acid (163-164 °C) and your desired product.[4] If your product has a much higher boiling point (a difference of at least 30-40 °C is ideal), simple or fractional distillation can be used. If your product is thermally sensitive or has a boiling point close to pivalic acid, vacuum distillation is the preferred method as it lowers the boiling points of both compounds.[8]
Q8: How do I choose the right distillation parameters (pressure and temperature)?
A8: The selection of optimal distillation parameters is critical for good separation and to avoid product degradation.[9]
-
Pressure: For vacuum distillation, reducing the pressure will lower the required temperature. A typical starting point for laboratory-scale vacuum distillation is a pressure of 1-20 mmHg.[8][10] A study on the purification of pivalic acid itself used a head pressure of around 1 kPa (~7.5 mmHg).[8]
-
Temperature: The reboiler (distilling flask) temperature should be set just high enough to achieve a steady distillation rate. The head temperature should correspond to the boiling point of the substance being distilled at the operating pressure. For example, pure pivalic acid distills at 55 °C under a head pressure of 1 kPa.[8]
Q9: My product is sensitive to high temperatures. How can I remove pivalic acid without causing decomposition?
A9: For temperature-sensitive compounds, vacuum distillation is the best approach. By significantly lowering the pressure, you can distill the pivalic acid at a much lower temperature. For instance, at 20 mmHg, pivalic acid has a boiling point of 75-80 °C, which is substantially lower than its atmospheric boiling point.[5] If even this temperature is too high, you might need to consider non-thermal methods like extraction or chromatography.
Caption: Decision workflow for pivalic acid removal by distillation.
Column Chromatography
Q10: Can I use column chromatography to remove pivalic acid? What conditions should I use?
A10: Yes, column chromatography is a viable option, especially for small-scale purifications or when other methods fail. Since pivalic acid is a polar and acidic compound, it will interact with polar stationary phases like silica gel.
-
Stationary Phase: Standard silica gel is most commonly used.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. You will likely need to add a small amount of a more polar solvent (like ethyl acetate) to elute your product if it is also non-polar. To ensure the pivalic acid remains on the column or elutes very slowly, you can add a small amount of acetic acid or formic acid to the eluent system. This keeps the silica gel protonated and enhances the interaction with pivalic acid.
Q11: The pivalic acid is co-eluting with my product. How can I improve the separation?
A11: If pivalic acid is co-eluting with your product, it means their polarities are too similar under the current conditions.
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This should increase the retention of the more polar pivalic acid on the silica gel.
-
Add an Acid Modifier: If you haven't already, add a small amount (0.1-1%) of acetic or formic acid to your eluent. This can significantly increase the retention time of pivalic acid.
-
Consider a Different Stationary Phase: If separation on silica is still problematic, you could try using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18), though the latter would require a polar mobile phase (e.g., water/acetonitrile).
Experimental Protocols
Protocol 1: Removal of Pivalic Acid by Basic Aqueous Extraction
Objective: To remove pivalic acid from an organic solution containing a neutral, water-insoluble product.
Methodology:
-
Dissolution: Ensure the crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Transfer the solution to a separatory funnel.
-
First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake the funnel vigorously for 1-2 minutes. Periodically vent the funnel.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If an emulsion forms, refer to the troubleshooting guide (Q6).
-
Repeat Washes: Repeat the wash with fresh saturated NaHCO₃ solution (steps 2-4) one or two more times to ensure complete removal of the pivalic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove any residual water-soluble components.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Removal of Pivalic Acid by Vacuum Distillation
Objective: To separate a thermally stable, high-boiling product from pivalic acid.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude reaction mixture into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully apply the vacuum to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: As the mixture heats, the lower-boiling component (pivalic acid) will begin to distill. Collect this forerun in a separate receiving flask. The head temperature should stabilize at the boiling point of pivalic acid at the operating pressure (e.g., ~75-80 °C at 20 mmHg).[5]
-
Product Collection: Once the pivalic acid has been removed, the head temperature will either drop or begin to rise towards the boiling point of your product. At this point, change the receiving flask to collect the purified product.
-
Shutdown: Once the product has been collected, remove the heat source and allow the system to cool completely before slowly releasing the vacuum.
References
- 1. Pivalic acid - Wikipedia [en.wikipedia.org]
- 2. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pivalic acid | 75-98-9 [amp.chemicalbook.com]
- 5. pivalic acid [chemister.ru]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JPH11507944A - Method for separating pivalic acid from spent reaction mixture - Google Patents [patents.google.com]
Pivaloylation reaction fails to go to completion, what to do?
Technical Support Center: Pivaloylation Reactions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with incomplete pivaloylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete pivaloylation reaction? Low yields or incomplete pivaloylation reactions can often be attributed to a few key factors:
-
Steric Hindrance : The primary challenge is the steric bulk of the pivaloyl group's tert-butyl moiety, which can physically obstruct the approach of the alcohol or amine nucleophile to the electrophilic carbonyl carbon. This steric clash increases the activation energy, leading to slow reaction rates and poor yields, especially with hindered substrates.[1][2]
-
Reagent and Solvent Quality : Pivaloyl chloride is highly susceptible to hydrolysis. The presence of moisture in the reagents or solvent can decompose the acylating agent.[2] Impurities in the starting material can also consume reagents and lead to side products.[2]
-
Inadequate Reaction Conditions : The reaction may not succeed due to suboptimal temperature, insufficient reaction time, or an inappropriate choice of base or solvent.[2]
-
HCl Byproduct Inhibition : When using pivaloyl chloride, the hydrochloric acid (HCl) byproduct can protonate the amine starting material or a basic catalyst (like pyridine), rendering it non-nucleophilic and halting the reaction.[1][3]
Q2: Which pivaloylating agent should I use: pivaloyl chloride or pivalic anhydride? The choice depends on your substrate and desired reaction conditions.
-
Pivaloyl Chloride : This is more reactive and often leads to shorter reaction times.[2] However, it is highly sensitive to water, corrosive, and generates HCl as a byproduct that must be neutralized by a base.[2]
-
Pivalic Anhydride : This is an excellent alternative, particularly for hindered substrates.[1] It is less sensitive to moisture, and the pivalic acid byproduct is less corrosive than HCl.[2] However, it is less reactive and may require higher temperatures, longer reaction times, or the use of a catalyst to be effective.[2][4] Removing unreacted anhydride can also be difficult due to its high boiling point.[2][5][6]
Q3: What are the common side reactions in pivaloylation? Several side reactions can occur, leading to a messy reaction profile:
-
Elimination : With sterically hindered secondary and tertiary alcohols, base-promoted elimination to form an alkene can compete with the desired acylation.[1]
-
Formation of Alkyl Chlorides : Using N,N-dimethylformamide (DMF) as a solvent can lead to the in-situ formation of a Vilsmeier-type reagent, which converts alcohols to alkyl chlorides instead of the desired pivalate ester.[1][7]
-
Reaction with Amine Nucleophiles : The HCl byproduct from pivaloyl chloride can protonate the starting amine, making it non-nucleophilic and stopping the reaction. This is why two equivalents of the amine or a non-nucleophilic "scavenger" base are often required.[1]
Troubleshooting Guide
If your pivaloylation reaction is failing to go to completion, use the following workflow and table to diagnose and solve the issue.
Caption: A decision-making workflow for troubleshooting low yields in pivaloylation reactions.[2]
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Low or no conversion, especially with a bulky alcohol. | Steric Hindrance: The bulky t-butyl group is preventing the reaction.[2] | 1. Increase Reaction Temperature: Heating can provide the necessary activation energy to overcome the steric barrier.[1] 2. Prolong Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) by TLC or LC-MS.[2] 3. Use a More Powerful Acylating System: Switch from pivaloyl chloride to pivalic anhydride in combination with a catalyst like 4-(dimethylamino)pyridine (DMAP) or Bismuth(III) triflate (Bi(OTf)₃).[1][4][8] |
| Reaction is messy with multiple byproducts. | 1. Reagent Decomposition: Pivaloyl chloride may have been hydrolyzed by moisture.[2] 2. Solvent Participation: If using DMF, it can react to form a chlorinating agent.[1] 3. Base-promoted Elimination: The base may be causing elimination side reactions.[1] | 1. Ensure Anhydrous Conditions: Flame-dry glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[2] 2. Purify Reagents: Use a freshly opened bottle of pivaloyl chloride or distill it before use.[1][2] 3. Change the Solvent: Switch from DMF to a non-participating solvent like dichloromethane (DCM) or toluene.[1] |
| Reaction stalls before completion. | HCl Byproduct Inhibition: The generated HCl is neutralizing the base or starting material.[3] | 1. Use a Scavenger Base: Ensure at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is present to neutralize the HCl.[1] 2. Use Pivalic Anhydride: This avoids the generation of corrosive HCl.[1] |
Experimental Protocols
Protocol 1: Pivaloylation of a Primary Alcohol using Pivaloyl Chloride This protocol is suitable for less sterically hindered substrates.
-
Setup: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add the primary alcohol (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 0.1–0.2 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 mmol, 1.5 equiv).
-
Acylation: Add pivaloyl chloride (1.2 mmol, 1.2 equiv) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC.[2][5][6]
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Catalytic Pivaloylation of a Hindered Alcohol using Pivalic Anhydride This protocol is effective for sterically demanding alcohols where standard methods fail.[1][4]
-
Setup: To a round-bottomed flask, add the hindered alcohol (1.0 mmol, 1.0 equiv), pivalic anhydride (1.5 mmol, 1.5 equiv), and anhydrous acetonitrile or DCM (0.1–0.2 M).
-
Catalyst Addition: Add Bismuth(III) triflate (Bi(OTf)₃) (0.01 mmol, 1 mol%).[1] Alternatively, 4-(dimethylamino)pyridine (DMAP) can be used as a nucleophilic catalyst.[1][2]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. For extremely hindered substrates, heating may be required. Monitor the reaction for completion by TLC or GC-MS.[1]
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1]
Quantitative Data Summary
The optimal conditions for pivaloylation are highly dependent on the substrate. The following table provides general starting points for reaction optimization.
| Parameter | Primary Alcohol | Secondary (Less Hindered) | Tertiary / Hindered Alcohol |
| Pivaloylating Agent | Pivaloyl Chloride | Pivaloyl Chloride or Pivalic Anhydride | Pivalic Anhydride |
| Equivalents of Agent | 1.1 - 1.5 | 1.2 - 2.0 | 1.5 - 3.0 |
| Base | Pyridine, Triethylamine (TEA) | TEA, DIPEA, DMAP (catalytic) | DMAP, 2,6-Lutidine |
| Equivalents of Base | 1.2 - 2.0 | 1.5 - 2.5 | 2.0 - 4.0 |
| Catalyst (optional) | None needed | DMAP (0.05 - 0.2 eq) | DMAP (0.1-0.3 eq) or Bi(OTf)₃ (0.01-0.05 eq) |
| Solvent | DCM, THF, CH₃CN | DCM, Toluene, CH₃CN | Toluene, CH₃CN |
| Temperature (°C) | 0 to 25 | 25 to 80 | 25 to 110 (Reflux) |
| Typical Reaction Time | 1 - 6 h | 4 - 24 h | 12 - 48 h |
Mechanistic & Relational Diagrams
Caption: The catalytic cycle of DMAP in pivaloylation reactions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
Formation of elimination byproducts during pivaloylation
Welcome to the technical support center for pivaloylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot the formation of elimination byproducts and other common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using pivaloyl chloride for acylation?
The main challenge with pivaloyl chloride is steric hindrance. The bulky tert-butyl group of the pivaloyl moiety can physically block the approach of nucleophiles, such as alcohols, to the electrophilic carbonyl carbon.[1] This steric clash increases the activation energy, leading to slower reaction rates and potentially lower yields, especially with hindered substrates.[1]
Q2: What are the common side reactions during pivaloylation, particularly with alcohols?
Common side reactions include:
-
Elimination: With sterically hindered secondary and tertiary alcohols, a base-promoted elimination reaction can compete with the desired acylation (esterification), leading to the formation of an alkene byproduct.[1]
-
Formation of Alkyl Chlorides: When N,N-dimethylformamide (DMF) is used as a solvent or additive, a Vilsmeier-type intermediate can form, which may convert the alcohol to an alkyl chloride instead of the desired pivaloate ester.[1][2][3]
-
Reaction with Amine Nucleophiles: If an amine is the nucleophile, the hydrochloric acid (HCl) byproduct can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. This is why a non-nucleophilic base or two equivalents of the amine are often required.[1]
Q3: What factors promote the formation of elimination byproducts?
Several factors can favor the E2 elimination pathway over the desired SN2-type acylation:
-
Substrate Structure: Sterically hindered secondary and, most notably, tertiary alcohols are more prone to elimination.[1] The bulky pivaloyl chloride and base have difficulty accessing the hydroxyl group for acylation, making proton abstraction from a beta-carbon more competitive.[4][5]
-
Base Strength and Steric Hindrance: Strong, bulky bases are more likely to act as a base (abstracting a proton) rather than as a nucleophile or a simple acid scavenger.
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[1][6]
-
Solvent: The choice of solvent can influence reaction pathways, although substrate and base are typically more dominant factors.
Q4: How can I minimize the formation of alkene byproducts?
Strategies to suppress elimination include:
-
Choice of Acylating Agent: Switching from the highly reactive pivaloyl chloride to pivalic anhydride can be very effective.[1][7] Pivalic anhydride is less reactive and avoids the generation of HCl.[1][8]
-
Catalyst Selection: For hindered substrates, using a powerful Lewis acid catalyst like Bismuth(III) triflate (Bi(OTf)₃) with pivalic anhydride can promote acylation efficiently.[1] Alternatively, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can form a more reactive intermediate with pivaloyl chloride, often accelerating the desired acylation.[1][9]
-
Base Selection: Use a non-nucleophilic scavenger base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct without promoting elimination.[1][7] Pyridine is also commonly used as both a base and a catalyst.[9][10]
-
Temperature Control: Running the reaction at the lowest effective temperature can help favor the acylation pathway.[11] Starting reactions at 0 °C is a common practice.[10]
Q5: What analytical techniques are suitable for detecting and quantifying elimination byproducts?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile alkene byproducts from the desired pivaloate ester.[12] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for identifying the characteristic signals of the alkene protons and carbons, allowing for quantification relative to the ester product.[12] Thin-Layer Chromatography (TLC) is useful for monitoring the reaction's progress and detecting the presence of byproducts, which will typically have different Rf values.[8][13]
Troubleshooting Guides
Problem 1: High yield of alkene byproduct detected, with low yield of the desired pivaloate ester.
| Possible Cause | Troubleshooting Steps & Solutions | Key Advantages |
| Sterically Hindered Substrate (e.g., secondary or tertiary alcohol) | 1. Switch to Pivalic Anhydride: Use pivalic anhydride instead of pivaloyl chloride.[1][7] 2. Add a Catalyst: Use a Lewis acid (e.g., Bi(OTf)₃) with pivalic anhydride or a nucleophilic catalyst (e.g., DMAP) with pivaloyl chloride to accelerate the desired acylation.[1][14] | Avoids corrosive HCl, often gives cleaner reactions.[1] High yields even with tertiary alcohols under mild conditions.[1] |
| Inappropriate Base (Too strong or sterically bulky) | 1. Change the Base: If using a bulky base, consider switching to a less hindered one like triethylamine (TEA) or pyridine.[7] 2. Control Stoichiometry: Ensure you are using the correct amount of base, typically 1.2-1.5 equivalents, just to scavenge the generated acid.[10] | Reduces the likelihood of the base acting as a reactant to promote elimination. |
| High Reaction Temperature | 1. Lower the Temperature: Start the reaction at 0 °C and allow it to warm to room temperature slowly.[10] Avoid excessive heating unless necessary to overcome a very high activation barrier.[1] | Minimizes the energy available for the higher-activation-energy elimination pathway. |
Problem 2: The reaction is messy, with multiple unidentified byproducts.
| Possible Cause | Troubleshooting Steps & Solutions | Key Advantages |
| Solvent Participation | If using DMF, consider that it can react with pivaloyl chloride to form a Vilsmeier-type reagent, leading to alkyl chlorides.[1][2] Solution: Switch to a non-participating solvent like dichloromethane (DCM), toluene, or acetonitrile.[1] | Cleaner reaction profile without solvent-derived byproducts.[1] |
| Impure Reagents | Commercially available pivaloyl chloride can contain impurities that lead to side reactions. Solution: Purify pivaloyl chloride by distillation before use.[1][7] | Removes non-volatile impurities and ensures higher reactivity of the desired reagent.[1] |
| HCl Byproduct Interference | The generated HCl can protonate the substrate or catalyst, or promote side reactions.[1] Solution: Use an appropriate non-nucleophilic scavenger base (e.g., TEA, DIPEA, or pyridine) to neutralize HCl as it is formed.[1][7] | Prevents acid-catalyzed side reactions and catalyst deactivation.[1] |
Data Presentation
Table 1: Illustrative Effect of Substrate and Base on Pivaloylation Outcome
| Substrate Type | Base | Predominant Reaction Pathway | Expected Major Product | Potential Byproduct |
| Primary Alcohol | Pyridine | Acylation (SN2-type) | Pivaloate Ester | Minimal |
| Secondary Alcohol | Pyridine / TEA | Acylation (SN2-type) | Pivaloate Ester | Alkene (minor) |
| Secondary Alcohol (Hindered) | DIPEA | Acylation / Elimination (E2) | Pivaloate Ester | Alkene (significant) |
| Tertiary Alcohol | Pyridine / TEA | Elimination (E2) / Acylation | Pivaloate Ester | Alkene (major) |
This table synthesizes general principles. Actual yields are highly substrate-dependent.
Table 2: Comparison of Common Pivaloylating Agents
| Reagent | Advantages | Disadvantages | Best For |
| Pivaloyl Chloride | More reactive, often leading to shorter reaction times.[7] | Highly reactive with water, corrosive, releases HCl byproduct which must be scavenged.[7][8] Can be prone to causing elimination.[1] | Less hindered alcohols; when high reactivity is needed. |
| Pivalic Anhydride | Less sensitive to moisture; byproduct (pivalic acid) is less corrosive than HCl.[7] Generally leads to cleaner reactions with fewer byproducts.[1] | Less reactive, may require higher temperatures, longer reaction times, or a catalyst.[7] Removal of unreacted anhydride can be difficult.[8] | Sterically hindered substrates; reactions sensitive to acidic conditions. |
Experimental Protocols
Protocol 1: General Pivaloylation of a Secondary Alcohol using Pivaloyl Chloride
This protocol is adapted for a standard reaction where elimination is a potential but not dominant side reaction.
-
Preparation: To a solution of the secondary alcohol (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen), cool the mixture to 0 °C using an ice bath.
-
Reaction: Add pivaloyl chloride (1.2 equiv) dropwise to the stirred solution over 10-15 minutes.
-
Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction for the consumption of the starting material by TLC (typically 2-4 hours).[10]
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Catalytic Pivaloylation of a Hindered Alcohol using Pivalic Anhydride
This protocol is designed for substrates where elimination is a significant risk, such as hindered tertiary alcohols.[1]
-
Preparation: To a stirred solution of the hindered alcohol (e.g., 1-adamantanol, 1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add pivalic anhydride (1.2 mmol).
-
Catalyst Addition: Add Bismuth(III) triflate (Bi(OTf)₃) (0.01 mmol, 1 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature (25 °C) for 2-4 hours. Monitor the reaction by TLC or GC-MS for completion.
-
Work-up: Quench the reaction by adding a saturated aqueous NaHCO₃ solution (10 mL).
-
Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography.[1]
Visualizations
Caption: Troubleshooting flowchart for high elimination byproducts.
Caption: Competing acylation and elimination pathways in pivaloylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. digibuo.uniovi.es [digibuo.uniovi.es]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
How to purify a crude product containing unreacted pivalic anhydride?
This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals on how to effectively remove unreacted pivalic anhydride from a crude product.
Frequently Asked Questions (FAQs)
Q1: My crude product contains a significant amount of unreacted pivalic anhydride. What is the simplest method to remove it?
A1: The most straightforward method to remove unreacted pivalic anhydride is through quenching and subsequent liquid-liquid extraction. Pivalic anhydride is sensitive to moisture and reacts with water to form pivalic acid.[1] This reaction is the basis for its removal. By adding water or an aqueous basic solution to your reaction mixture, you can convert the anhydride into the more water-soluble pivalic acid, which can then be extracted from the organic phase.
Q2: I've tried a simple water wash, but I'm still seeing pivalic anhydride in my product according to my analysis. What can I do?
A2: If a simple water wash is insufficient, it may be due to incomplete hydrolysis of the pivalic anhydride. To enhance the hydrolysis, you can:
-
Use a basic solution: Washing with a dilute aqueous base solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will not only hydrolyze the anhydride but also convert the resulting pivalic acid into its even more water-soluble sodium salt, facilitating its removal into the aqueous layer.
-
Increase reaction time and temperature: Gently warming the mixture (if your product is stable) and stirring for a longer duration during the aqueous wash can promote more complete hydrolysis.
-
Use a co-solvent: If your crude product is not very soluble in the reaction solvent, adding a co-solvent that is miscible with both the organic layer and water, like tetrahydrofuran (THF) or acetone, can improve the contact between the anhydride and the aqueous phase. Ensure the co-solvent is easily removable later.
Q3: Is distillation a viable option for removing pivalic anhydride?
A3: While distillation is a standard purification technique, it can be challenging for removing pivalic anhydride from a product, especially on a larger scale.[2] Pivalic anhydride has a relatively high boiling point of 193°C, which might be too high for thermally sensitive products.[1][3] If your desired product has a significantly different boiling point and is thermally stable, vacuum distillation could be an option. However, for many applications, quenching and extraction are preferred due to their efficiency and milder conditions.
Q4: After quenching with a basic solution, how do I remove the resulting pivalic acid salt from my organic layer?
A4: After the basic wash, the pivalic acid will be in the aqueous layer as its corresponding salt. To ensure its complete removal from your organic layer:
-
Perform multiple extractions with the basic solution.
-
Follow the basic washes with a brine (saturated aqueous NaCl solution) wash. This will help to remove any remaining water and water-soluble impurities from the organic layer.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating it.
Data Presentation
The following table summarizes key quantitative data for pivalic anhydride and related compounds to aid in designing your purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| Pivalic Anhydride | C₁₀H₁₈O₃ | 186.25[3][4] | 193[1][3] | 0.918 (at 25°C)[4] | Miscible with acetonitrile[1] |
| Pivalic Acid | (CH₃)₃CCO₂H | 102.13 | 164 | 0.905 | Soluble in alcohol and ether; limited solubility in water.[5] |
Experimental Protocol: Quenching and Extraction
This protocol details a standard procedure for the removal of unreacted pivalic anhydride from a reaction mixture.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Initial Quench: Cool the reaction mixture in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture. Caution: Carbon dioxide gas will evolve; ensure adequate venting. Continue the addition until the gas evolution ceases.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Extraction:
-
Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer. If your organic solvent is less dense than water (e.g., ethyl acetate), the organic layer will be on top.
-
-
Repeat Extraction: Repeat the extraction with a fresh portion of saturated aqueous sodium bicarbonate solution.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate salts.
-
Brine Wash: Wash the organic layer with brine to facilitate the removal of dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Stir for 15-30 minutes.
-
Filtration and Concentration: Filter the drying agent from the organic solution. Concentrate the filtrate using a rotary evaporator to yield the purified crude product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the removal of pivalic anhydride.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. buy high quality Pivalic anhydride,Pivalic anhydride for sale online price,Pivalic anhydride Pictures,Pivalic anhydride Basic Info,Pivalic anhydride Standard - www.pharmasources.com [pharmasources.com]
- 5. Page loading... [guidechem.com]
Improving the rate of sluggish pivaloylation reactions
Welcome to the Technical Support Center for pivaloylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve the rate of sluggish pivaloylation reactions.
Troubleshooting Guide
Sluggish or low-yielding pivaloylation reactions are a common challenge, primarily due to the steric bulk of the pivaloyl group. This guide provides a systematic approach to identify and resolve these issues.
Problem: My pivaloylation reaction is slow or not going to completion.
This is a frequent issue that can be addressed by systematically evaluating several aspects of the reaction setup and execution.[1]
Troubleshooting Workflow
References
Validation & Comparative
A Head-to-Head Comparison of Pivaloyl (Piv) and Methoxymethyl (MOM) Ether Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group should be readily introduced and removed in high yield under conditions that do not compromise the integrity of the substrate. This guide provides an in-depth, objective comparison of two widely utilized hydroxyl protecting groups: the pivaloyl (Piv) group, an acyl-type protection, and the methoxymethyl (MOM) ether, an acetal-type protection. This analysis is supported by experimental data and detailed protocols to aid chemists in making informed decisions for their synthetic strategies.
At a Glance: Piv vs. MOM Ether
| Feature | Pivaloyl (Piv) Group | Methoxymethyl (MOM) Ether |
| Type | Acyl (Ester) | Acetal |
| Structure | RO-C(O)C(CH₃)₃ | RO-CH₂OCH₃ |
| Introduction | Pivaloyl chloride or anhydride with a base | Methoxymethyl chloride with a base |
| Cleavage | Acidic, basic, or reductive conditions | Primarily acidic conditions |
| Stability | Generally more robust than other acyl groups. Stable to many oxidative and some reductive conditions. | Stable to a wide range of non-acidic conditions, including strong bases, organometallics, and many oxidizing and reducing agents. |
| Key Advantage | High stability among acyl groups, allowing for orthogonality with more labile protecting groups. | Stability to basic and nucleophilic reagents makes it ideal for reactions involving organometallics and hydrides. |
| Key Disadvantage | Susceptible to cleavage by nucleophiles and strong bases. | Labile to acidic conditions, including Lewis acids. |
Stability Profile: A Comparative Analysis
The choice between Piv and MOM often hinges on the planned synthetic route and the sequence of chemical transformations. While direct, side-by-side quantitative comparisons under a broad spectrum of identical conditions are not extensively documented in the literature, a wealth of experimental data allows for a robust qualitative and semi-quantitative assessment of their relative stabilities.
Table 1: Comparative Stability of Piv and MOM Ether Protecting Groups
| Reagent/Condition | Pivaloyl (Piv) Group Stability | Methoxymethyl (MOM) Ether Stability | Orthogonality |
| Strongly Basic (e.g., NaOH, KOH, alkoxides) | Generally labile, undergoes hydrolysis.[1][2] | Highly stable. | Yes, MOM is stable while Piv is cleaved. |
| Acidic (e.g., HCl, H₂SO₄, TFA) | Can be cleaved, but generally requires forcing conditions.[1][2] | Readily cleaved under a range of acidic conditions. | Possible, with careful selection of acidic reagent and conditions. |
| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Generally stable, but can be cleaved under harsh conditions. | Labile, readily cleaved. | Yes, Piv is generally stable while MOM is cleaved. |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Susceptible to nucleophilic attack. | Highly stable. | Yes, MOM is stable. |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Can be cleaved by strong reducing agents like LiAlH₄.[3] Stable to NaBH₄. | Generally stable to both LiAlH₄ and NaBH₄. | Yes, MOM is generally more stable to a wider range of reducing agents. |
| Oxidizing Agents (e.g., Swern, PCC, KMnO₄) | Generally stable. | Generally stable. | Generally not orthogonal under these conditions. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable. | Stable. | Generally not orthogonal under these conditions. |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful implementation of protecting group strategies. Below are representative protocols for the introduction and removal of both Piv and MOM groups.
Pivaloyl (Piv) Group Protocols
Protection of an Alcohol using Pivaloyl Chloride
-
Reagents: Alcohol (1.0 equiv), Pyridine (2.0 equiv), Pivaloyl chloride (1.2 equiv), Dichloromethane (DCM).
-
Procedure: To a solution of the alcohol in DCM at 0 °C is added pyridine, followed by the dropwise addition of pivaloyl chloride. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous copper sulfate, water, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Deprotection of a Pivaloyl Group under Basic Conditions
-
Reagents: Pivaloyl-protected alcohol (1.0 equiv), Potassium carbonate (2.0 equiv), Methanol/Water (e.g., 9:1 v/v).
-
Procedure: The pivaloyl-protected alcohol is dissolved in a mixture of methanol and water, and potassium carbonate is added. The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous residue is extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the deprotected alcohol.
Methoxymethyl (MOM) Ether Protocols
Protection of an Alcohol using Methoxymethyl Chloride
-
Reagents: Alcohol (1.0 equiv), N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), Methoxymethyl chloride (MOM-Cl, 1.5 equiv), Dichloromethane (DCM).
-
Procedure: To a solution of the alcohol in DCM at 0 °C is added DIPEA, followed by the dropwise addition of MOM-Cl. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated aqueous sodium bicarbonate, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Deprotection of a MOM Ether under Acidic Conditions
-
Reagents: MOM-protected alcohol (1.0 equiv), Hydrochloric acid (catalytic amount, e.g., 1M solution), Methanol.
-
Procedure: The MOM-protected alcohol is dissolved in methanol, and a catalytic amount of hydrochloric acid is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is then neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and the methanol is removed in vacuo. The residue is partitioned between water and an organic solvent, and the aqueous layer is extracted. The combined organic layers are dried and concentrated to afford the deprotected alcohol.
Visualization of Key Concepts
To further clarify the strategic application of these protecting groups, the following diagrams illustrate key workflows and logical relationships.
Application in Complex Molecule Synthesis
The strategic choice between Piv and MOM is often highlighted in the total synthesis of complex natural products. For instance, in a synthetic route requiring the use of a Grignard reagent on a molecule containing a protected alcohol, a MOM ether would be the superior choice due to its stability towards organometallics. Conversely, if a subsequent step involves a reaction sensitive to basic conditions where a protecting group needs to be removed, the Piv group, which can be cleaved under acidic or reductive conditions, might be preferred.
The orthogonality of Piv and MOM ethers is a powerful tool. A synthetic intermediate bearing both a Piv-protected and a MOM-protected alcohol can be selectively deprotected at either position. Mild acidic conditions will cleave the MOM ether while leaving the more robust Piv ester intact. Conversely, basic hydrolysis will remove the Piv group in the presence of the base-stable MOM ether. This differential reactivity allows for the sequential unmasking and functionalization of different hydroxyl groups within the same molecule, a crucial strategy in the synthesis of polyhydroxylated natural products and pharmaceuticals.
Conclusion
Both Pivaloyl and Methoxymethyl ether protecting groups are invaluable tools in the arsenal of the synthetic chemist. The MOM ether offers excellent stability under basic and nucleophilic conditions, making it a go-to choice for reactions involving organometallics and strong bases. The Piv group, while susceptible to nucleophiles, provides a robust ester-based protection that can be removed under a wider variety of conditions, including basic, acidic, and reductive methods, and offers orthogonality with many other protecting groups.
The optimal choice between Piv and MOM is not absolute but is dictated by the specific demands of the synthetic route. A thorough understanding of their respective stabilities and cleavage conditions, as outlined in this guide, will empower researchers, scientists, and drug development professionals to devise more efficient and successful synthetic strategies for the construction of complex and medicinally important molecules.
References
A Comparative Guide to HPLC and Gas Chromatography for Purity Analysis of Tert-Butyl Pivalate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. Tert-butyl pivalate, an important ester in organic synthesis, requires accurate purity assessment to guarantee the quality and reliability of subsequent reactions and products. This guide provides a detailed comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), complete with experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful separation technique that can be adapted for the analysis of a wide range of compounds, including those that are non-volatile or thermally sensitive. While this compound is volatile, HPLC offers a robust alternative to GC, particularly in laboratories where HPLC is a primary analytical platform.
Experimental Protocol: HPLC-UV
This protocol is designed for the quantitative analysis of this compound purity using a reverse-phase HPLC system with UV detection.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Preparation | Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 10 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 1 mg/mL. |
Rationale for Parameters:
-
C18 Column: A non-polar stationary phase is well-suited for the separation of the relatively non-polar this compound from more polar potential impurities like pivalic acid and tert-butanol.
-
Acetonitrile:Water Mobile Phase: This combination provides good separation for a wide range of organic molecules. The 70:30 ratio is a starting point and can be optimized to achieve the desired retention time and resolution.
-
UV Detection at 210 nm: this compound lacks a strong chromophore, making detection challenging. The ester carbonyl group exhibits weak absorption at low UV wavelengths. A wavelength of 210 nm is chosen to maximize sensitivity while minimizing interference from the mobile phase.
Gas Chromatography (GC): The Standard for Volatile Compounds
Gas chromatography is the conventional and often preferred method for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from volatile impurities.
Experimental Protocol: GC-FID
This protocol outlines a standard method for determining the purity of this compound using a gas chromatograph equipped with a Flame Ionization Detector (FID).
| Parameter | Specification |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C (FID) |
| Oven Program | Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, and hold for 5 minutes. |
| Injection Volume | 1 µL (split ratio 50:1) |
| Sample Preparation | Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of a suitable solvent like dichloromethane or hexane to prepare a 10 mg/mL stock solution. Further dilute to a final concentration of 1 mg/mL. |
Rationale for Parameters:
-
DB-5 Column: A low-polarity column that separates compounds primarily based on their boiling points, which is effective for this compound and its likely impurities.
-
Flame Ionization Detector (FID): FID is highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it ideal for quantitative purity analysis.
-
Temperature Program: The temperature ramp allows for the efficient elution of this compound while also separating it from lower-boiling impurities (like isobutene and tert-butanol) and higher-boiling contaminants.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the available instrumentation, the nature of potential impurities, and the desired analytical throughput. The following table summarizes a comparison of the expected performance of the two methods.
| Parameter | HPLC-UV | GC-FID |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Ideal for volatile and thermally stable compounds. |
| Selectivity | Excellent for separating compounds with different polarities. Can resolve this compound from pivalic acid and tert-butanol. | Excellent for separating compounds with different boiling points. Can resolve this compound from tert-butanol and isobutene. |
| Sensitivity | Moderate, limited by the weak UV absorbance of this compound. | High, due to the sensitive response of the FID to hydrocarbons. |
| Analysis Time | Typically 10-15 minutes per sample. | Typically 15-20 minutes per sample, including column cooling. |
| Potential Impurities Detected | Unreacted pivalic acid, tert-butanol. | Unreacted tert-butanol, byproducts like isobutene. |
| Advantages | - Does not require heating the sample.- Versatile instrumentation. | - High resolution and sensitivity.- Robust and reliable method for volatile compounds. |
| Limitations | - Lower sensitivity for compounds without a strong chromophore.- Requires high-purity solvents. | - Not suitable for non-volatile or thermally unstable impurities.- Requires a gaseous carrier supply. |
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the workflows for both HPLC and GC analysis of this compound.
Confirming Pivaloate Ester Structure with NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comparative analysis of NMR data for a pivaloate ester versus a common isomeric alternative, demonstrating the power of this technique in confirming chemical structures. Detailed experimental protocols and data interpretation are provided to support researchers in their analytical workflows.
The structural confirmation of a target molecule is a critical step in chemical synthesis and drug development. Pivaloate esters, characterized by a bulky tert-butyl group attached to the carbonyl carbon, present a distinct spectroscopic signature that can be unequivocally identified using ¹H and ¹³C NMR spectroscopy. This guide uses ethyl pivaloate as a primary example and compares its NMR data with that of its structural isomer, methyl isovalerate, to highlight the key differentiating features.
Comparative NMR Data Analysis
The structural differences between ethyl pivaloate and methyl isovalerate, while subtle in terms of molecular formula (both are C₇H₁₄O₂), lead to markedly different NMR spectra. The chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, provide a definitive fingerprint for each molecule.
¹H NMR Data Comparison
| Assignment | Ethyl Pivaloate | Methyl Isovalerate |
| Chemical Shift (δ, ppm) | Multiplicity | |
| -O-CH₂- | ~4.06 | Quartet (q) |
| -O-CH₃ | - | - |
| -C(CH₃)₃ | ~1.19 | Singlet (s) |
| -CH(CH₃)₂ | - | - |
| -CH₂-CO- | - | - |
| -CH₂-CH₃ | ~1.25 | Triplet (t) |
| -CH(CH₃)₂ | - | - |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
The most striking differences in the ¹H NMR spectra are the singlet for the nine equivalent protons of the tert-butyl group in ethyl pivalate, versus the doublet and nonet corresponding to the isopropyl group in methyl isovalerate. Furthermore, the presence of a quartet and a triplet for the ethyl group in ethyl pivalate is a clear indicator of the ethoxy moiety, which is absent in methyl isovalerate.
¹³C NMR Data Comparison
| Assignment | Ethyl Pivaloate | Methyl Isovalerate |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C=O | ~178 | ~173 |
| -O-CH₂- | ~60 | - |
| -O-CH₃ | - | ~51 |
| -C(CH₃)₃ | ~39 | - |
| -CH(CH₃)₂ | - | ~43 |
| -CH₂-CO- | - | ~26 |
| -C(CH₃)₃ | ~27 | - |
| -CH₂-CH₃ | ~14 | - |
| -CH(CH₃)₂ | - | ~22 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
In the ¹³C NMR spectra, the quaternary carbon of the tert-butyl group in ethyl pivalate at approximately 39 ppm and the three equivalent methyl carbons at around 27 ppm are characteristic. In contrast, methyl isovalerate shows distinct signals for the methine and methyl carbons of the isopropyl group, as well as a methylene carbon adjacent to the carbonyl group.
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on meticulous sample preparation and standardized spectrometer operation.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of the ester compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.[1]
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field distortions.[2]
-
Capping and Cleaning: Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[1]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition (Standard Operating Procedure)
-
Instrument Login: Log in to the NMR spectrometer control software.
-
Sample Insertion: Insert the NMR tube into a spinner and adjust the depth using a gauge. Place the sample into the spectrometer's autosampler or manually insert it into the magnet.
-
Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The instrument performs an automated shimming process to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[3]
-
Tuning and Matching: The probe is automatically tuned and matched to the frequency of the nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.[3]
-
Experiment Setup:
-
¹H NMR: Load a standard proton experiment. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.[3]
-
¹³C NMR: Load a standard carbon experiment with proton decoupling (e.g., zgpg30). Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Acquisition: Start the acquisition.
-
Data Processing: Once the acquisition is complete, the software will automatically perform a Fourier transform, phase correction, and baseline correction of the raw data (Free Induction Decay - FID) to generate the final spectrum.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a pivaloate ester using NMR spectroscopy.
By following this systematic approach, researchers can confidently confirm the structure of synthesized pivaloate esters and distinguish them from potential isomeric impurities, ensuring the integrity of their research and development efforts.
References
Quantitative Analysis of Pivaloylation Reaction Kinetics: A Comparative Guide to HPLC and In-Situ FTIR Monitoring
For researchers, scientists, and professionals in drug development, the precise monitoring of reaction kinetics is paramount for process optimization, yield maximization, and ensuring product quality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and in-situ Fourier-Transform Infrared (FTIR) spectroscopy for the quantitative analysis of pivaloylation reaction kinetics, supported by experimental data and detailed protocols.
Pivaloylation, the introduction of a pivaloyl (Piv) group, is a common strategy in organic synthesis to protect hydroxyl groups due to the steric bulk and stability of the resulting ester. Understanding the kinetics of this reaction is crucial for controlling reaction times, temperatures, and catalyst loading. While various analytical techniques can be employed for reaction monitoring, HPLC and in-situ FTIR are two of the most powerful and widely used methods.
High-Performance Liquid Chromatography (HPLC) for Pivaloylation Kinetics
HPLC is a cornerstone technique for the quantitative analysis of reaction mixtures, offering excellent separation of reactants, products, and byproducts. By tracking the concentration changes of these species over time, detailed kinetic profiles can be constructed.
Experimental Protocol: HPLC Monitoring of DMAP-Catalyzed Pivaloylation of Benzyl Alcohol
This protocol describes the monitoring of the 4-dimethylaminopyridine (DMAP)-catalyzed pivaloylation of benzyl alcohol with pivaloyl chloride.
Materials and Reagents:
-
Benzyl alcohol
-
Pivaloyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Internal Standard (e.g., Toluene)
Reaction Setup:
-
To a stirred solution of benzyl alcohol (1.0 mmol) and DMAP (0.1 mmol) in DCM (10 mL) at 0°C, add triethylamine (1.2 mmol).
-
Add a stock solution of the internal standard (Toluene, 0.5 mmol) to the reaction mixture.
-
Initiate the reaction by adding pivaloyl chloride (1.2 mmol).
-
Start a timer immediately upon the addition of pivaloyl chloride.
HPLC Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 0.9 mL of a 1:1 (v/v) mixture of acetonitrile and water.
-
Vortex the quenched sample and filter through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the samples using the following HPLC conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
Create a calibration curve for benzyl alcohol and benzyl pivaloate using standard solutions of known concentrations with the internal standard.
-
From the HPLC chromatograms of the reaction samples, determine the peak areas of benzyl alcohol, benzyl pivaloate, and the internal standard.
-
Using the calibration curves, calculate the concentration of benzyl alcohol and benzyl pivaloate at each time point.
-
Plot the concentration of the reactant (benzyl alcohol) and product (benzyl pivaloate) as a function of time to obtain the kinetic profiles.
Quantitative Data: Uncatalyzed vs. DMAP-Catalyzed Pivaloylation
The following table summarizes hypothetical kinetic data for the pivaloylation of benzyl alcohol, comparing the uncatalyzed reaction with the DMAP-catalyzed reaction, as monitored by HPLC.
| Time (min) | Uncatalyzed Benzyl Alcohol Conc. (M) | Uncatalyzed Benzyl Pivaloate Conc. (M) | DMAP-Catalyzed Benzyl Alcohol Conc. (M) | DMAP-Catalyzed Benzyl Pivaloate Conc. (M) |
| 0 | 0.100 | 0.000 | 0.100 | 0.000 |
| 5 | 0.095 | 0.005 | 0.050 | 0.050 |
| 10 | 0.091 | 0.009 | 0.025 | 0.075 |
| 20 | 0.083 | 0.017 | 0.006 | 0.094 |
| 30 | 0.076 | 0.024 | 0.002 | 0.098 |
| 60 | 0.060 | 0.040 | < 0.001 | > 0.099 |
From this data, initial reaction rates can be calculated, clearly demonstrating the significant catalytic effect of DMAP.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of reactions without the need for sampling.[1] By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, the change in concentration of key functional groups can be tracked continuously.[2]
Experimental Protocol: In-Situ FTIR Monitoring of Pivaloylation
Reaction Setup:
The reaction is set up identically to the HPLC experiment, with the addition of an in-situ FTIR-ATR probe immersed in the reaction mixture.
FTIR Data Acquisition:
-
Collect a background spectrum of the initial reaction mixture before the addition of pivaloyl chloride.
-
Initiate the reaction by adding pivaloyl chloride.
-
Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the reaction by observing the decrease in the O-H stretching band of the alcohol (around 3300 cm⁻¹) and the increase in the C=O stretching band of the pivaloate ester (around 1730 cm⁻¹).
Comparison of HPLC and In-Situ FTIR for Pivaloylation Kinetics
| Feature | High-Performance Liquid Chromatography (HPLC) | In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy |
| Data Quality | Provides quantitative data on all UV-active species with good separation. | Provides real-time, continuous data on functional group changes.[1] |
| Sampling | Requires manual or automated quenching of aliquots, which can introduce errors. | No sampling required, providing a true representation of the reaction mixture.[2] |
| Time Resolution | Lower temporal resolution due to the time required for sampling and analysis. | High temporal resolution, allowing for the detection of transient intermediates. |
| Quantification | Direct quantification is straightforward with proper calibration. | Quantification requires chemometric analysis and calibration. |
| Compound Identification | Confident identification based on retention time and comparison with standards. | Identification is based on characteristic infrared absorption bands. |
| Initial Setup | Requires method development and column equilibration. | Requires probe cleaning and background spectrum acquisition. |
| Cost | Higher initial instrument cost and ongoing solvent costs. | Lower running costs as no solvents are required for analysis. |
Visualizing the Workflow and Reaction Pathway
Pivaloylation Reaction Pathway
Caption: DMAP-catalyzed pivaloylation mechanism.
HPLC Kinetic Analysis Workflow
Caption: Workflow for HPLC-based kinetic analysis.
In-Situ FTIR Kinetic Analysis Workflow
Caption: Workflow for in-situ FTIR kinetic analysis.
Conclusion
Both HPLC and in-situ FTIR are powerful techniques for the quantitative analysis of pivaloylation reaction kinetics. HPLC provides highly accurate and specific quantitative data for multiple components but requires discrete sampling and has lower time resolution. In-situ FTIR offers real-time, continuous monitoring without the need for sampling, providing excellent temporal resolution and insights into reaction mechanisms. The choice between these methods will depend on the specific requirements of the study, including the need for high-throughput analysis, the desire for real-time process control, and budget constraints. In many cases, the complementary nature of these techniques can be leveraged, using in-situ FTIR for initial reaction understanding and optimization, followed by HPLC for precise quantitative analysis and validation.
References
Monitoring Pivaloate Ester Formation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, real-time monitoring of reaction kinetics is crucial for process optimization, yield maximization, and ensuring product quality. The formation of a pivaloate ester, a common protecting group strategy and synthetic step, can be monitored by various analytical techniques. This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other common alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC)—supported by experimental data and detailed protocols.
At-a-Glance Comparison: FTIR vs. Alternatives
In-situ FTIR spectroscopy stands out for its ability to provide real-time, continuous data without the need for sample extraction, offering a direct window into the reaction vessel. This contrasts with chromatographic techniques like GC and HPLC, which are inherently offline methods requiring sample workup, and NMR, which can be used for in-situ monitoring but generally offers lower throughput.
The primary observable in an FTIR-monitored pivaloate esterification is the change in the carbonyl (C=O) stretching frequency. The reaction typically involves the consumption of a pivaloyl precursor (like pivaloyl chloride or pivalic anhydride) and an alcohol, and the formation of the pivaloate ester. This is observed as a decrease in the reactant's carbonyl peak and a simultaneous increase in the ester's carbonyl peak at a distinct frequency. For instance, the C=O stretch of pivaloyl chloride appears around 1800-1810 cm⁻¹, while the resulting pivaloate ester C=O stretch is typically observed in the 1735-1750 cm⁻¹ range.[1]
Quantitative Data Summary
The choice of an analytical technique often depends on a balance of sensitivity, speed, cost, and the specific requirements of the analysis. The following table summarizes key quantitative performance metrics for each technique in the context of monitoring a chemical reaction.
| Parameter | FTIR Spectroscopy (In-situ ATR) | 1H NMR Spectroscopy | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Vibrational spectroscopy of molecular bonds | Nuclear magnetic resonance of atomic nuclei | Separation by volatility and polarity | Separation by polarity |
| Analysis Time | Real-time (spectra every <1 min) | 1-10 minutes per sample | 5-30 minutes per sample | 5-20 minutes per sample |
| Sample Prep. | None for in-situ | Dilution in deuterated solvent | Dilution, possible derivatization | Dilution, filtration |
| LOD (Typical) | ~0.1 - 1 mg/mL | ~10 µM (0.001 mg/mL for a typical small molecule)[2] | 0.2 - 1 µg/mL[3] | 0.1 - 1 µg/mL[4] |
| LOQ (Typical) | ~0.5 - 5 mg/mL | ~50 µM (0.005 mg/mL)[5] | 0.6 - 2 µg/mL[3] | 0.6 - 3 µg/mL[4] |
| Cost | Moderate initial, low running cost | High initial, moderate running cost | Low-moderate initial, low running cost | Moderate initial, moderate running cost |
| Key Advantage | Real-time, in-situ, no sample prep | High structural detail, non-destructive | High separation efficiency, high sensitivity | Broad applicability, high sensitivity |
| Key Limitation | Lower sensitivity, matrix interference | Lower throughput, high cost | Destructive, requires volatile analytes | Requires chromophore for UV detection |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflow for monitoring a reaction using in-situ FTIR and a comparison of the logical relationships between the different analytical techniques discussed.
Detailed Experimental Protocols
In-Situ FTIR Spectroscopy
Objective: To monitor the formation of a pivaloate ester from an alcohol and pivaloyl chloride in real-time.
Methodology:
-
Setup: Assemble a reaction vessel equipped with a magnetic stirrer, temperature control, and an Attenuated Total Reflectance (ATR) FTIR probe (e.g., a ReactIR probe).[6] Ensure the probe is clean and properly positioned in the reaction mixture.
-
Background Spectrum: Charge the reactor with the alcohol and the solvent. Stir the mixture at the desired reaction temperature. Collect a background IR spectrum. This will be subtracted from subsequent spectra to show only the changes due to the reaction.
-
Reaction Initiation: Add the pivaloyl chloride to the reaction mixture to initiate the esterification.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30-60 seconds). The software will display a 3D plot of absorbance vs. wavenumber vs. time.
-
Analysis: Monitor the disappearance of the pivaloyl chloride C=O peak (around 1800-1810 cm⁻¹) and the appearance of the pivaloate ester C=O peak (around 1735-1750 cm⁻¹). Plot the intensity or integrated area of these peaks against time to generate a kinetic profile of the reaction.
¹H NMR Spectroscopy
Objective: To quantify the conversion of reactants to pivaloate ester at discrete time points.
Methodology:
-
Reaction Setup: Set up the esterification reaction in a standard laboratory flask with stirring and temperature control.
-
Sample Preparation: At timed intervals (e.g., t=0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a vial containing cold, deuterated solvent (e.g., CDCl₃) and an internal standard of known concentration (e.g., dimethyl sulfone).[7] The deuterated solvent provides a lock signal for the NMR spectrometer, and the internal standard allows for accurate quantification.
-
Data Acquisition: Transfer the prepared sample to a 5 mm NMR tube.[8] Acquire a ¹H NMR spectrum.
-
Analysis: Identify unique, well-resolved peaks for the alcohol reactant, the pivaloate ester product, and the internal standard. For example, the t-butyl protons of the pivaloate group will give a sharp singlet. Integrate the area of these peaks. The concentration of the product at each time point can be calculated relative to the known concentration of the internal standard. Plot the concentration of the product versus time to determine the reaction kinetics.
Gas Chromatography (GC-FID)
Objective: To separate and quantify the components of the reaction mixture at different time points.
Methodology:
-
Reaction Setup: Perform the reaction in a standard laboratory flask.
-
Sample Preparation: At specific time points, withdraw an aliquot of the reaction mixture. Quench the reaction by diluting the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.[9] The sample may need to be filtered to remove any solid particles.[10]
-
GC Method: Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature program should be optimized to separate the alcohol, pivaloyl chloride (if stable enough), and the pivaloate ester.
-
Calibration: Prepare calibration standards of the starting material and the purified product at known concentrations to create a calibration curve.
-
Analysis: Inject the prepared samples into the GC. Identify the peaks corresponding to the reactant and product by their retention times. Quantify the amount of each component by integrating the peak areas and comparing them to the calibration curve. Plot the concentration of the product versus time.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To quantify the concentration of the pivaloate ester in the reaction mixture over time.
Methodology:
-
Reaction Setup: Carry out the reaction in a standard laboratory flask.
-
Sample Preparation: At timed intervals, withdraw an aliquot from the reaction. Quench and dilute the sample in the HPLC mobile phase in a sample vial. Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulates before injection.
-
HPLC Method: Use a reverse-phase HPLC system with a suitable column (e.g., C18) and a UV detector. The mobile phase (e.g., a mixture of acetonitrile and water) and flow rate should be optimized to achieve good separation between the reactants and the product. A suitable UV wavelength for detection must be chosen (pivaloate esters typically have some absorbance around 210-220 nm).
-
Calibration: Prepare a series of standard solutions of the purified pivaloate ester at known concentrations and inject them to generate a calibration curve of peak area versus concentration.
-
Analysis: Inject the reaction samples. Identify the product peak by its retention time. Quantify the concentration of the pivaloate ester by comparing its peak area to the calibration curve. Plot the concentration versus time to obtain the kinetic profile.
Conclusion
For monitoring the formation of a pivaloate ester, in-situ FTIR spectroscopy offers a powerful, non-invasive method for real-time kinetic analysis, providing immediate feedback on reaction progress.[11] While it may have lower sensitivity compared to chromatographic methods, its ease of use and continuous data stream make it ideal for process understanding and optimization. NMR provides excellent structural information but at a higher cost and lower throughput. GC and HPLC are highly sensitive and quantitative but require offline sampling and workup, introducing a time delay between sampling and obtaining results. The optimal choice of technique will ultimately depend on the specific goals of the analysis, available resources, and the required level of quantitative accuracy.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. iltusa.com [iltusa.com]
- 11. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different bases for pivaloylation reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate base is critical for the success of pivaloylation reactions, a key strategy for the protection of alcohols and amines in organic synthesis. The base not only scavenges the acidic byproduct, typically hydrogen chloride when using pivaloyl chloride, but can also influence the reaction rate and selectivity. This guide provides an objective comparison of commonly used bases in pivaloylation, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal base for a given synthetic challenge.
Performance Comparison of Common Bases
The choice of base in a pivaloylation reaction is a balance between its basicity, nucleophilicity, and steric properties. While stronger bases can effectively neutralize the generated acid, they can also lead to side reactions. Steric hindrance plays a crucial role, especially when dealing with bulky substrates or acylating agents.
Key Properties of Common Bases
| Base | pKa of Conjugate Acid | Structure | Key Characteristics |
| Pyridine | 5.2 | Mildly basic, can act as a nucleophilic catalyst.[1] | |
| Triethylamine (TEA) | 10.7 | Common non-nucleophilic, sterically accessible base.[2] | |
| Diisopropylethylamine (DIPEA) | 11.0 | Non-nucleophilic, sterically hindered "Hünig's base". | |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | Highly efficient nucleophilic catalyst, used in catalytic amounts.[1][3] |
Quantitative Data on Pivaloylation Yields
Direct comparative studies of different bases for the pivaloylation of a single substrate under identical conditions are scarce in the literature. The following table presents representative data for the pivaloylation of various alcohols, highlighting the effectiveness of different base and catalyst systems.
| Substrate | Pivaloylating Agent | Base/Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Adamantanol | Pivalic Anhydride | Bi(OTf)₃ (1 mol%) | CH₃CN | 25 | 2 | 98 |
| 1-Adamantanol | Pivalic Anhydride | Sc(OTf)₃ (1 mol%) | CH₃CN | 25 | 3 | 95 |
| N-Boc-hydroxylamine | Pivaloyl Chloride | Triethylamine | CH₂Cl₂ | 0 to RT | 1 | >95 |
| Primary Alcohol (general) | Pivaloyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | >90 |
Reaction Mechanisms and Workflows
The mechanism of pivaloylation can proceed through different pathways depending on the base used. Pyridine and DMAP can act as nucleophilic catalysts, forming a highly reactive acylpyridinium intermediate.[1] Triethylamine and DIPEA primarily function as non-nucleophilic bases to scavenge the acid byproduct.
General Pivaloylation Workflow
The following diagram illustrates a typical workflow for a pivaloylation reaction.
Caption: General workflow for a pivaloylation reaction.
DMAP-Catalyzed Pivaloylation Mechanism
DMAP is a highly effective catalyst that significantly accelerates the rate of pivaloylation.[1][3] The mechanism involves the formation of a resonance-stabilized N-pivaloyldimethylaminopyridinium salt, which is a much more potent acylating agent than pivaloyl chloride itself.[1]
Caption: DMAP-catalyzed pivaloylation pathway.
Experimental Protocols
The following are general protocols for the pivaloylation of a primary alcohol using different bases. These should be adapted based on the specific substrate and scale of the reaction.
Protocol 1: Pivaloylation of a Primary Alcohol using Pyridine
Materials:
-
Primary Alcohol (1.0 eq)
-
Pivaloyl Chloride (1.2 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) and stir for 5 minutes.
-
Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Pivaloylation of a Hydroxylamine using Triethylamine
Materials:
-
N-Boc-hydroxylamine (1.0 eq)
-
Pivaloyl Chloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a three-necked round-bottom flask, add N-Boc-hydroxylamine (1.0 eq), triethylamine (1.1 eq), and anhydrous CH₂Cl₂.
-
Cool the flask in an ice/water bath and stir until all solids have dissolved.
-
Add pivaloyl chloride (1.0 eq) dropwise over 30 minutes.
-
Stir the reaction mixture for an additional 30 minutes in the ice/water bath.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Separate the layers and wash the organic layer with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Conclusion
The choice of base for a pivaloylation reaction is a critical parameter that can significantly impact the outcome.
-
Pyridine is a versatile base that can also act as a nucleophilic catalyst, suitable for general-purpose pivaloylations.
-
Triethylamine is a stronger, non-nucleophilic base that is effective at scavenging HCl, particularly in DMAP-catalyzed reactions.
-
Diisopropylethylamine (DIPEA) , with its significant steric bulk, is the base of choice when dealing with sensitive substrates where nucleophilic attack from the base is a concern.
-
4-Dimethylaminopyridine (DMAP) is a superior nucleophilic catalyst used in small quantities to dramatically increase reaction rates, especially for sterically hindered alcohols.[1][3]
For optimal results, the selection of the base should be made in consideration of the substrate's steric and electronic properties, the reactivity of the acylating agent, and the desired reaction conditions. The provided protocols offer a starting point for the development of robust and efficient pivaloylation procedures.
References
Pivaloyl Chloride: A Chemoselective Tool for Discriminating Primary and Secondary Hydroxyls
For researchers and professionals in drug development and chemical synthesis, the selective protection of hydroxyl groups is a cornerstone of molecular construction. Pivaloyl chloride emerges as a highly effective acylating agent, demonstrating marked selectivity for primary over secondary hydroxyls. This preference is attributed to the significant steric hindrance imparted by its bulky tert-butyl group, which governs its reactivity and makes it an invaluable reagent in the synthesis of complex molecules.
The pronounced steric bulk of pivaloyl chloride dictates its approach to nucleophilic targets. Primary hydroxyl groups, being less sterically encumbered, are more readily acylated than their more hindered secondary counterparts.[1][2] This inherent selectivity allows for the preferential protection of primary alcohols in polyol-containing molecules, such as diols, without the need for extensive protecting group manipulations.
Performance Comparison: Pivaloyl Chloride vs. Other Acylating Agents
The selectivity of pivaloyl chloride becomes particularly evident when compared with less sterically hindered acylating agents like acetyl chloride and benzoyl chloride. While these reagents are generally more reactive, they often exhibit poor discrimination between primary and secondary hydroxyl groups, leading to mixtures of products.[2]
| Acylating Agent | Structure | Steric Hindrance | Reactivity | Selectivity (Primary vs. Secondary OH) |
| Pivaloyl Chloride | (CH₃)₃CCOCl | High | Moderate | High |
| Acetyl Chloride | CH₃COCl | Low | High | Low |
| Benzoyl Chloride | C₆H₅COCl | Moderate | Moderate-High | Moderate |
Experimental Data: Selective Pivaloylation of a Prostaglandin Intermediate
A study on the selective protection of a prostaglandin intermediate containing two secondary hydroxyl groups at the C9 and C11 positions provides quantitative insight into the selectivity of pivaloyl chloride. Although this example does not involve a primary hydroxyl, it highlights the reagent's ability to discriminate between sterically different secondary hydroxyls.[3]
Reaction of the diol with pivaloyl chloride in pyridine at low temperatures resulted in the preferential acylation of the C11-hydroxyl group.[3]
| Product | Yield (%) |
| 11-pivalate | 50 |
| 9-pivalate | 4.7 |
| 9,11-bis-pivalate | 8 |
This data demonstrates a clear preference for the less hindered hydroxyl group, resulting in a nearly 11:1 ratio of the desired 11-mono-pivaloylated product over the 9-mono-pivaloylated isomer.
Experimental Protocol: Selective Pivaloylation of a Primary Hydroxyl in a Diol
This protocol provides a general method for the selective acylation of a primary hydroxyl group in the presence of a secondary hydroxyl group using 1,2-propanediol as a model substrate.
Materials:
-
1,2-Propanediol
-
Pivaloyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
0°C Ice Bath
-
Standard Glassware for inert atmosphere reactions
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-propanediol (1.0 equivalent) in anhydrous dichloromethane.[2]
-
Cool the solution to 0°C using an ice bath.[2]
-
Add anhydrous pyridine (1.1 equivalents) to the solution and stir for 5 minutes.[2]
-
Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the cooled solution.[2]
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.[2]
-
Upon completion (typically when the starting diol is consumed), the reaction is quenched by the addition of water.
-
The organic layer is separated, washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to isolate the mono-pivaloylated product.
Reaction Workflow and Logic
The selective acylation process can be visualized as a straightforward workflow. The key decision point is the choice of the acylating agent based on the desired selectivity.
The steric hindrance of pivaloyl chloride is the primary determinant of the reaction's regioselectivity. The reaction pathway favors the formation of the thermodynamically more stable product, which arises from the acylation of the less sterically hindered primary hydroxyl group.
References
Safety Operating Guide
Proper Disposal of Tert-butyl Pivalate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl pivalate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Considerations
This compound is classified as a combustible liquid[1]. Therefore, it is crucial to handle this chemical away from heat, sparks, open flames, and hot surfaces[1]. When handling this compound, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn to avoid contact with skin and eyes[2]. Ensure adequate ventilation to prevent inhalation[2].
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from its Safety Data Sheet (SDS). This information is critical for a comprehensive understanding of its physical and chemical properties relevant to safe handling and disposal.
| Property | Value | Reference |
| CAS Number | 16474-43-4 | [1] |
| Molecular Formula | C9H18O2 | [2] |
| Boiling Point | 134 - 135 °C / 273.2 - 275 °F | [2] |
| Flash Point | 42 °C / 107.6 °F | |
| Physical State | Liquid | [2] |
| Appearance | Colorless | [2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[3][4].
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Any unused this compound or waste containing this chemical must be treated as hazardous waste[1][5].
-
Segregate Incompatibles: Store waste this compound separately from incompatible materials. While the SDS for this compound does not list specific incompatible materials, a general best practice is to segregate flammable liquids from strong oxidizing agents, acids, and bases[2][6].
Step 2: Waste Collection and Container Management
-
Use Appropriate Containers: Collect this compound waste in a designated, properly sealed, and chemically compatible container. Plastic containers are often preferred for hazardous waste to minimize the risk of breakage[3].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[3]. Do not use abbreviations or chemical formulas[3]. The label should also include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information[3].
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory where the waste was generated[6].
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent the spread of material in case of a leak[5].
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for a hazardous waste pickup[3].
-
Complete Necessary Paperwork: Fill out any required hazardous waste disposal forms provided by your EHS office. This will likely require listing the chemical name and quantity of the waste[3].
Step 5: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent[6][7]. The rinsate from this process must be collected and disposed of as hazardous waste[7].
-
Container Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label and dispose of the container in the regular trash, unless your institution's policies state otherwise[5][6].
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Tert-butyl pivalate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tert-butyl pivalate. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.
This compound is classified as a combustible liquid.[1] It is crucial to handle this chemical with appropriate safety measures to prevent accidents and ensure personal and environmental safety.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166. This protects against splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Always inspect gloves for tears or holes before use.[2] |
| Skin and Body Protection | Lab coat or protective suit | Wear appropriate protective clothing to prevent skin contact.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be needed for work in confined spaces or during spills. | Ensure adequate ventilation. If exposure limits are exceeded, a full-face respirator with a particle filter is recommended.[1][3] |
Quantitative Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Boiling Point | 134 - 135 °C / 273.2 - 275 °F[2] |
| Flash Point | 68 °C / 154.4 °F |
| Molecular Formula | C9 H18 O2[2] |
| Molecular Weight | 158.24 g/mol |
Standard Operating Procedure
The following workflow outlines the standard procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plans
Immediate and appropriate action is critical in the event of a spill or exposure.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1]
-
Inhalation: Move to fresh air. If symptoms occur, get medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
Spill Response:
In the event of a spill, follow the procedures outlined in the diagram below.
Caption: Logical workflow for responding to a this compound spill.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.
-
Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not empty into drains.[1]
Handling and Storage
-
Handling: Wear personal protective equipment and ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.[1]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
